4-fluoro-1H-indazol-7-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFIZWATXFSGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363405 | |
| Record name | 4-fluoro-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-03-8 | |
| Record name | 4-fluoro-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-indazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-fluoro-1H-indazol-7-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a plausible synthetic route for 4-fluoro-1H-indazol-7-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the formation of the core 4-fluoro-1H-indazole scaffold, followed by regioselective nitration and subsequent reduction to yield the target amine. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.
Synthetic Strategy Overview
The synthesis of this compound is approached through a three-step sequence:
-
Formation of the Indazole Core : Synthesis of 4-fluoro-1H-indazole from commercially available 3-fluoro-2-methylaniline. This involves an initial acetylation to protect the amine, followed by an intramolecular cyclization via diazotization to form the indazole ring, and subsequent deprotection.
-
Regioselective Nitration : Introduction of a nitro group at the C7 position of the 4-fluoro-1H-indazole ring through electrophilic aromatic substitution using a nitrating mixture of sulfuric and nitric acid.
-
Reduction to the Target Amine : Conversion of the 7-nitro group to the desired 7-amino functionality via catalytic hydrogenation.
This strategy is designed to build the complexity of the molecule in a controlled manner, leveraging established and reliable chemical transformations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route, including molecular weights, and expected yields for each step.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) |
| 1a | 3-Fluoro-2-methylaniline | N-(3-fluoro-2-methylphenyl)acetamide | 167.18 | ~90% |
| 1b | N-(3-fluoro-2-methylphenyl)acetamide | 1-Acetyl-4-fluoro-1H-indazole | 178.16 | ~75% |
| 1c | 1-Acetyl-4-fluoro-1H-indazole | 4-Fluoro-1H-indazole | 136.13 | ~95% |
| 2 | 4-Fluoro-1H-indazole | 4-Fluoro-7-nitro-1H-indazole | 181.12 | ~70% |
| 3 | 4-Fluoro-7-nitro-1H-indazole | This compound | 151.14 | >90% |
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-1H-indazole
This step is adapted from the synthesis of similarly substituted indazoles.[1][2]
1a. Acetylation of 3-Fluoro-2-methylaniline
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylaniline (12.5 g, 0.1 mol) in 100 mL of ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
Remove the solvent under reduced pressure to obtain N-(3-fluoro-2-methylphenyl)acetamide as a solid, which can be used in the next step without further purification.
1b. Cyclization to 1-Acetyl-4-fluoro-1H-indazole
-
In a 500 mL three-necked flask, suspend the crude N-(3-fluoro-2-methylphenyl)acetamide (16.7 g, 0.1 mol) in 200 mL of toluene.
-
Add acetic acid (7.8 g) to the suspension.
-
Heat the mixture to 110°C.
-
Slowly add isoamyl nitrite (15.2 g, 0.13 mol) dropwise, maintaining the reaction temperature at 110°C.
-
After the addition, continue to stir the reaction mixture at 110°C for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.
-
The crude product, 1-acetyl-4-fluoro-1H-indazole, can be purified by recrystallization from a suitable solvent system like ethanol/water.
1c. Deprotection to 4-Fluoro-1H-indazole
-
Dissolve the crude 1-acetyl-4-fluoro-1H-indazole (17.8 g, 0.1 mol) in a mixture of methanol (100 mL) and water (50 mL).
-
Add potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, add 200 mL of water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-fluoro-1H-indazole.
Step 2: Nitration of 4-Fluoro-1H-indazole
This procedure is based on standard nitration methods for indazoles.[3]
-
Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
In a 250 mL three-necked flask, add concentrated sulfuric acid (50 mL) and cool it to 0°C in an ice-salt bath.
-
Slowly and portion-wise, add 4-fluoro-1H-indazole (6.8 g, 0.05 mol) to the cold sulfuric acid, ensuring the temperature is maintained between 0-5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~0.055 mol) to concentrated sulfuric acid (15 mL) at 0°C.
-
Add the nitrating mixture dropwise to the solution of 4-fluoro-1H-indazole, keeping the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate will form.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product to obtain 4-fluoro-7-nitro-1H-indazole.
Step 3: Reduction of 4-Fluoro-7-nitro-1H-indazole
This step utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction.[4]
-
In a hydrogenation vessel, dissolve 4-fluoro-7-nitro-1H-indazole (9.05 g, 0.05 mol) in 150 mL of ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (0.9 g, 10 wt%).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Visualized Workflow and Pathways
The following diagrams illustrate the overall synthetic workflow.
References
An Overview of 4-fluoro-1H-indazol-7-amine and the Broader Significance of the Indazole Scaffold in Research and Development
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical properties and synthesis of 4-fluoro-1H-indazol-7-amine. However, it is important to note that publicly available scientific literature and databases contain limited specific experimental data for this particular compound. While its existence is confirmed through chemical supplier listings, in-depth characterization, detailed experimental protocols, and biological activity studies are not extensively reported.
Therefore, this document will provide the available identifying information for this compound and, to offer a valuable resource, will also present a broader overview of the chemical properties and synthetic methodologies for the indazole core, with a focus on closely related, well-documented fluorinated indazole derivatives. This approach aims to provide a foundational understanding that can inform research and development efforts involving novel indazole compounds.
This compound: Core Chemical Identity
While detailed experimental data is scarce, the fundamental chemical identity of this compound has been established.
| Property | Value | Source |
| CAS Number | 866144-03-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆FN₃ | [2][5] |
| Molecular Weight | 151.14 g/mol | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Temperature controlled, not more than 30°C | [1] |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery and materials science.[6] The indazole ring system, an aromatic bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold.[6] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[6][7][8] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its clinical importance.[6]
The introduction of a fluorine atom, as seen in this compound, can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles.
Synthesis of Substituted Indazoles: General Methodologies
The following diagram illustrates a generalized workflow for the synthesis of an amino-indazole derivative from a substituted fluorobenzonitrile, a common strategy in the synthesis of this class of compounds.
Representative Experimental Protocol: Synthesis of 7-fluoro-1H-indazol-3-amine from 2,3-difluorobenzonitrile
As an illustrative example, the synthesis of the related isomer, 7-fluoro-1H-indazol-3-amine, is reported to proceed via the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate.[9]
Materials:
-
2,3-difluorobenzonitrile
-
Hydrazine hydrate
-
n-Butanol
Procedure:
-
2,3-difluorobenzonitrile (10.0 g, 71.9 mmol) is dissolved in n-butanol (200 mL).[9]
-
Hydrazine hydrate (70.0 mL, 1440 mmol) is added dropwise to the solution under a nitrogen atmosphere.[9]
-
The reaction mixture is then heated to 150°C and refluxed for 10 hours.[9]
-
Following the reaction, standard work-up and purification procedures would be employed to isolate the desired product.
Biological Activity of Related Indazole Derivatives
While no specific biological activity has been reported for this compound, numerous studies have highlighted the therapeutic potential of other amino-indazole derivatives. For instance, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines.[7] One promising compound from this series demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM.[7][11] The mechanism of action for this compound was linked to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[7][11]
The following diagram depicts a simplified representation of a potential signaling pathway affected by certain anti-cancer indazole derivatives, as suggested by the literature.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation, given the established importance of the fluorinated indazole scaffold. While the current body of public knowledge on this specific isomer is limited, the well-documented synthetic routes and diverse biological activities of related indazole derivatives provide a strong foundation for future research.
For scientists and drug development professionals, the exploration of this compound and other novel indazole analogues may yield new therapeutic agents or valuable molecular probes. Future work should focus on developing and publishing detailed synthetic protocols, comprehensive characterization of physicochemical properties, and thorough evaluation of biological activity. Such efforts will be crucial in unlocking the full potential of this and other promising indazole derivatives.
References
- 1. zhiyan1.lookchem.com [zhiyan1.lookchem.com]
- 2. 866144-03-8 | 4-fluoro-1H-indazol-7-amina | this compound - Capot Químico [capotchem.com]
- 3. 1H-indazol-7-amine| Ambeed [ambeed.com]
- 4. 866144-03-8 | this compound - Moldb [moldb.com]
- 5. 1780425-08-2 | 6-Fluoro-1H-indazol-7-amine | Amines | Ambeed.com [ambeed.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Indazol-3-amine,7-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper on 4-fluoro-1H-indazol-7-amine and Related Isomers
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of 4-fluoro-1H-indazol-amine Isomers with a Focus on Sourcing and Synthetic Accessibility
Executive Summary
This document addresses the inquiry regarding 4-fluoro-1H-indazol-7-amine. An extensive search of chemical databases and scientific literature reveals that a specific CAS (Chemical Abstracts Service) number for this compound is not publicly registered. This indicates that the compound is not a commercially available reagent and has limited to no representation in published scientific literature, precluding the development of a detailed technical guide on its specific properties and associated experimental protocols at this time.
However, several positional isomers of this compound are well-documented and available. This whitepaper provides a comparative technical overview of these related, accessible isomers, which serve as crucial structural motifs in medicinal chemistry. The data presented herein is intended to guide researchers in selecting viable alternative scaffolds for drug discovery programs.
Isomer Identification and CAS Numbers
While this compound remains elusive, the following isomers are characterized and cataloged:
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-fluoro-1H-indazol-3-amine | 404827-78-7 | C₇H₆FN₃ | 151.14 |
| 4-fluoro-1H-indazol-6-amine | 885520-07-0 | C₇H₆FN₃ | 151.14 |
| 1H-indazol-7-amine (unfluorinated parent) | 21443-96-9 | C₇H₇N₃ | 133.15 |
| 4-fluoro-1H-indazole (amine-free parent) | 341-23-1 | C₇H₅FN₂ | 136.13 |
Data sourced from multiple chemical supplier databases and PubChem.[1][2][3][4]
The absence of a CAS number for the 7-amino isomer suggests it may be a novel compound or an intermediate that has not been synthesized or isolated on a scale requiring registration.
Physicochemical Properties of Documented Isomers
The properties of available isomers provide a baseline for predicting the characteristics of the target compound.
| Compound | Purity | Storage Conditions |
| 4-fluoro-1H-indazol-3-amine | ≥98% | 4°C, protect from light |
| 4-fluoro-1H-indazol-6-amine | ≥96% | 4°C, protect from light |
Data compiled from ChemScene.[1][4]
Synthesis and Experimental Protocols
Detailed experimental protocols are not available for the specific 7-amino target. However, general synthetic routes to the indazole core and its amino-substituted derivatives are well-established. These methods typically involve the cyclization of appropriately substituted fluorinated benzonitriles or anilines.
General Synthesis of 3-Aminoindazoles from o-Fluorobenzonitriles
A prevalent method for synthesizing 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][6] This process is a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Experimental Workflow: Synthesis of 3-Aminoindazoles
Below is a generalized workflow diagram for the synthesis of 3-aminoindazoles, a common structural class among the documented isomers.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 4-fluoro-1H-indazol-7-amine: Molecular Structure, Synthesis, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological relevance of 4-fluoro-1H-indazol-7-amine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents a scientifically grounded projection of its properties and potential applications based on analogous compounds.
Molecular Structure and Identification
This compound is a fluorinated derivative of the indazole heterocyclic system. The presence of the fluorine atom and the amino group at specific positions on the indazole core is expected to significantly influence its chemical properties and biological activity.
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 866144-03-8 |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Canonical SMILES | C1=C(C=C2C(=C1F)NN=C2)N |
| InChI | InChI=1S/C7H6FN3/c8-5-2-1-4(9)6-3-10-11-7(6)5/h1-3H,9H2,(H,10,11) |
| InChIKey | Not readily available |
Below is a 2D chemical structure diagram of this compound generated using the DOT language.
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
The following proposed workflow starts from 2,6-difluoronitrobenzene and proceeds through nitration, reduction, diazotization, and cyclization steps.
Caption: Proposed synthesis workflow for this compound.
Detailed Methodologies for Key Proposed Steps:
-
Step 1: Nitration of 2,6-difluoronitrobenzene:
-
Reagents: Fuming nitric acid, concentrated sulfuric acid.
-
Procedure: 2,6-difluoronitrobenzene is added dropwise to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) until the reaction is complete, as monitored by TLC or GC-MS. The mixture is then carefully poured onto ice, and the precipitated product, 1,3-difluoro-2,4-dinitrobenzene, is collected by filtration, washed with water, and dried.
-
-
Step 2: Selective Reduction of 1,3-difluoro-2,4-dinitrobenzene:
-
Reagents: Sodium sulfide (Na₂S) or other selective reducing agents.
-
Procedure: 1,3-difluoro-2,4-dinitrobenzene is dissolved in a suitable solvent (e.g., ethanol/water mixture). A solution of sodium sulfide is added portion-wise, and the reaction is heated to reflux. The progress of the selective reduction of one nitro group is monitored. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer containing 2,4-difluoro-6-nitroaniline is dried and concentrated.
-
-
Step 3: Diazotization and Cyclization to form 4,6-difluoro-1H-indazole:
-
Reagents: Sodium nitrite (NaNO₂), a strong acid (e.g., HCl).
-
Procedure: 2,4-difluoro-6-nitroaniline is dissolved in an aqueous acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to promote intramolecular cyclization to form 4,6-difluoro-1H-indazole. The product can be extracted into an organic solvent.
-
-
Step 4: Nucleophilic Aromatic Substitution to yield this compound:
-
Reagents: Ammonia (or a protected amine equivalent like sodium amide) in a suitable solvent.
-
Procedure: 4,6-difluoro-1H-indazole is subjected to nucleophilic aromatic substitution with ammonia at elevated temperature and pressure in a sealed vessel. The fluorine atom at the 6-position is expected to be more susceptible to substitution by the amino group due to the electronic effects of the indazole ring system, yielding this compound. Purification would likely be achieved through column chromatography.
-
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological data for this compound has been found, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Many indazole-containing compounds have been investigated as potent inhibitors of various protein kinases that are crucial for cell signaling pathways controlling proliferation, differentiation, and survival.
A probable target for aminoindazole derivatives is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. The 1H-indazole-3-amine moiety, which is structurally related to the 7-amino isomer, is known to be an effective hinge-binding fragment for kinases.
The following diagram illustrates a generalized FGFR signaling pathway, which is a likely target for inhibition by indazole-based compounds.
Caption: Overview of the FGFR signaling cascade.
Upon binding of an FGF ligand, the FGFR dimerizes and becomes autophosphorylated, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways culminate in the regulation of gene expression that governs critical cellular processes. A molecule like this compound could potentially act as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and preventing the downstream signaling events that drive oncogenesis.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant potential in the field of medicinal chemistry. Based on the well-documented biological activities of related aminoindazoles, it is a promising candidate for investigation as a kinase inhibitor, particularly targeting the FGFR signaling pathway.
Future research should focus on:
-
The development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study.
-
Comprehensive characterization of the compound using modern spectroscopic techniques (NMR, IR, MS) and determination of its physicochemical properties.
-
In vitro screening against a panel of protein kinases to identify its primary biological targets and determine its potency and selectivity.
-
Elucidation of its mechanism of action and its effects on relevant signaling pathways in cellular models.
This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound.
A Technical Guide to 4-Fluoro-1H-indazol-7-amine: Synthesis, Properties, and Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-1H-indazol-7-amine, a fluorinated indazole derivative with significant potential in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of fluorine and amine moieties can significantly modulate a compound's physicochemical properties and biological activity. This document details the chemical properties, a putative synthesis protocol, and explores its potential mechanism of action as a kinase inhibitor, including its interaction with key signaling pathways implicated in cancer, such as kinase signaling cascades and the p53/MDM2 pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.
Introduction
Indazole derivatives are a class of heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The indazole core can act as a bioisostere for purines, enabling competitive binding to the ATP-binding site of kinases.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while an amino group provides a key site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This compound (CAS No. 866144-03-8) is a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology.[3][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 866144-03-8 | [5][6] |
| Molecular Formula | C₇H₆FN₃ | [5][6] |
| Molecular Weight | 151.14 g/mol | [5][6] |
| Appearance | Typically a powder | [6] |
| Purity | ≥98% (Commercially available) | [6] |
| Storage | Store at 2-8°C, protect from light. | [7] |
Synthesis Protocol
Proposed Synthesis of this compound
This proposed two-step synthesis starts from 2-fluoro-6-nitroaniline, proceeding through a diazotization followed by an intramolecular cyclization.
Step 1: Diazotization of 2-fluoro-6-nitroaniline
-
Dissolve 2-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
To the solution containing the diazonium salt, slowly add a reducing agent, such as stannous chloride (SnCl₂) (3.0 eq) dissolved in concentrated hydrochloric acid, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Biological Activity and Potential Mechanism of Action
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[8] The structural similarity of the indazole core to the purine ring of ATP allows these compounds to function as ATP-competitive inhibitors.
Kinase Inhibition
This compound is a promising candidate for development as a kinase inhibitor. The indazole scaffold can form critical hydrogen bonds with the hinge region of the kinase active site, while the substituents at the 4- and 7-positions can be tailored to achieve selectivity and enhance potency against specific kinases.[2]
Potential Signaling Pathway Involvement
The anti-cancer effects of many kinase inhibitors are mediated through the modulation of critical signaling pathways. Given the established role of indazole derivatives as anti-proliferative agents, a likely mechanism of action for this compound involves the inhibition of a key oncogenic kinase, leading to downstream effects on cell cycle progression and apoptosis. One such critical pathway is the p53-MDM2 axis.[9] Inhibition of an upstream kinase that signals to MDM2 could lead to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate the investigation of this compound's biological activity, the following detailed protocols for key in vitro assays are provided.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
In each well of the plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[9]
Conclusion
This compound represents a valuable building block for the design and synthesis of novel kinase inhibitors with potential applications in cancer therapy. Its unique structural features provide a foundation for developing potent and selective drug candidates. The proposed synthesis and experimental protocols in this guide offer a framework for researchers to further explore the therapeutic potential of this promising compound and its derivatives. Future studies should focus on the synthesis and biological evaluation of a library of derivatives to establish a comprehensive structure-activity relationship and to identify lead compounds for in vivo studies.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Fluorinated Indazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological activity. The strategic incorporation of fluorine atoms into this scaffold has further amplified its therapeutic potential, leading to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel fluorinated indazole compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile platform for chemical modification.[1] The introduction of fluorine, an element with unique electronic properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] This has made fluorinated indazoles a focal point in the quest for new treatments for a range of diseases, particularly cancer.[1][4][5][6]
Quantitative Insights: A Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activities of several recently developed fluorinated indazole compounds, highlighting their potency as inhibitors of various protein kinases and their anti-proliferative effects against cancer cell lines.
Table 1: Inhibitory Activity of Fluorinated Indazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 100 | FGFR1 | < 4.1 | [7] |
| FGFR2 | 2.0 ± 0.8 | [7] | |
| Compound 101 | FGFR1 | 69.1 ± 19.8 | [7] |
| Compound 102 | FGFR1 | 30.2 ± 1.9 | [7] |
| Compound 109 | EGFR T790M | 5.3 | [7] |
| EGFR | 8.3 | [7] | |
| Entrectinib (127) | ALK | 12 | [7] |
| Compound 123 | Aurora A | 26 | [7] |
| Aurora B | 15 | [7] | |
| Compound 52 | ROCK1 | 14 | [8] |
| Compound 30 | VEGFR-2 | 1.24 | [9] |
| Compound 22f | FLT3 | 0.941 | [10] |
| FLT3/D835Y | 0.199 | [10] |
Table 2: Anti-proliferative Activity of Fluorinated Indazole Derivatives
| Compound ID | Cell Line | IC50 (nM) | Reference |
| Compound 100 | KG1 | 25.3 ± 4.6 | [7] |
| SNU16 | 77.4 ± 6.2 | [7] | |
| Compound 2f | Various Cancer Cell Lines | 230 - 1150 | [5][11] |
| Compound 4 | HepG2 | ~290 | [12] |
| Compound 22f | MV4-11 | 0.26 (GI50) | [10] |
| Ba/F3 (FLT-D835Y) | 0.29 (GI50) | [10] | |
| Ba/F3 (FLT3-F691L) | 2.87 (GI50) | [10] |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The development of fluorinated indazole compounds often involves a systematic workflow, from initial design and synthesis to comprehensive biological evaluation. The following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.
A significant number of fluorinated indazoles have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway, a common target for these inhibitors.
Experimental Protocols: A Glimpse into the Methodology
The discovery and validation of these compounds rely on a suite of robust experimental techniques. Below are outlines of key methodologies frequently employed in the evaluation of fluorinated indazoles.
General Procedure for Synthesis of 1H-Indazoles via Cyclization
A common synthetic route to the indazole core involves the cyclization of o-haloaryl N-sulfonylhydrazones.[7]
-
Preparation of Arylhydrazones: An appropriately substituted arylhydrazine is reacted with an aldehyde or ketone to form the corresponding arylhydrazone.
-
Deprotonation and Ring Closure: The arylhydrazone is then treated with a base to facilitate deprotonation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to yield the 1-aryl-1H-indazole.[7] Alternatively, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides a versatile approach to 1H-indazoles.[7]
In Vitro Kinase Inhibition Assay (Example: Fluorescence Anisotropy)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
-
Reagents and Setup: A reaction mixture is prepared containing the purified kinase, a fluorescently labeled substrate peptide, and ATP in a suitable buffer.
-
Compound Addition: The fluorinated indazole compound is added at varying concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The fluorescence anisotropy (or polarization) of the solution is measured. Phosphorylation of the substrate by the kinase leads to a change in its size and tumbling rate, resulting in a change in fluorescence anisotropy.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated indazole compound for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.[12]
The Future of Fluorinated Indazoles
The strategic incorporation of fluorine into the indazole scaffold continues to be a highly successful strategy in the development of novel therapeutic agents. The compounds highlighted in this guide represent just a fraction of the ongoing research in this vibrant area. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the discovery of even more potent and selective fluorinated indazole-based drugs in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-fluoro-1H-indazol-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for spectroscopic data (NMR and MS) for the compound 4-fluoro-1H-indazol-7-amine. Despite a comprehensive search of scientific literature, chemical databases, and supplier information, specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound is not publicly available at this time.
To provide valuable comparative data for researchers in the field, this guide presents available spectroscopic information for a closely related isomer, 4-fluoro-1H-indazol-3-amine . It is crucial to note that while structurally similar, the spectroscopic data of this isomer will differ from that of this compound due to the different substitution pattern on the indazole ring.
Spectroscopic Data of the Isomer: 4-fluoro-1H-indazol-3-amine
While data for the target compound is elusive, ¹H NMR data has been reported for the 3-amino isomer. This information can serve as a useful reference for predicting the spectral characteristics of other fluoro-indazol-amine isomers.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 4-fluoro-1H-indazol-3-amine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not fully available |
A publicly available ¹H NMR spectrum for 3-amino-4-fluoro-1H-indazole exists but detailed peak assignments and coupling constants are not provided with the spectrum.[1]
Mass Spectrometry (MS) Data
No public mass spectrometry data was found for 4-fluoro-1H-indazol-3-amine or 4-fluoro-1H-indazol-6-amine during the comprehensive search. For a molecule with the formula C₇H₆FN₃, the expected exact mass would be approximately 151.0546 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm this molecular formula.
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data for 4-fluoro-1H-indazol-3-amine are not available. However, the following provides a general methodology for the NMR and MS analysis of such compounds.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte (e.g., a fluoro-indazol-amine derivative) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. Higher field strengths (e.g., 400, 500, or 600 MHz) provide better signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Given the fluorine substituent, a fluorine NMR experiment would be highly informative.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
General Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile). Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of a selected precursor ion and analyze the resulting product ions.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound, from synthesis to structural confirmation.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
An In-depth Technical Guide on the Solubility of 4-fluoro-1H-indazol-7-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of 4-fluoro-1H-indazol-7-amine
This compound is a fluorinated indazole derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in a range of organic solvents is essential for its purification, crystallization, and the development of suitable dosage forms.
This technical guide outlines a systematic approach to determining the solubility of this compound, providing researchers with the necessary protocols to generate reliable and reproducible data.
Physicochemical Properties and Predicted Solubility Profile
Based on the structure of this compound, which contains a polar indazole ring, an amino group, and a fluorine atom, a qualitative solubility profile can be predicted. The presence of hydrogen bond donors (the amine and N-H of the indazole) and acceptors (the nitrogen atoms and the fluorine atom) suggests that it will be more soluble in polar organic solvents. Conversely, it is expected to have low solubility in non-polar solvents. For a related compound, 1H-indazol-4-amine, it is noted to be almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide[1].
A suggested list of organic solvents for testing, categorized by their polarity, is provided below.
Table 1: Recommended Organic Solvents for Solubility Testing
| Polarity | Solvent | Rationale for Inclusion |
| Polar Aprotic | Dimethylformamide (DMF) | Often a good solvent for polar, heterocyclic compounds. |
| Dimethyl sulfoxide (DMSO) | High dissolving power for a wide range of organic molecules. | |
| Acetonitrile (ACN) | Commonly used in chromatography and as a reaction solvent. | |
| Acetone | A less polar, but still effective solvent for many organics. | |
| Polar Protic | Methanol | Capable of hydrogen bonding, often used in crystallization. |
| Ethanol | Similar to methanol, a common solvent in pharmaceutical use. | |
| Isopropanol (IPA) | A slightly less polar alcohol. | |
| Non-Polar | Dichloromethane (DCM) | A common solvent for less polar compounds. |
| Toluene | A representative aromatic, non-polar solvent. | |
| Hexane | A classic non-polar solvent to establish a baseline. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for concentration determination.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO or a mobile phase component) to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) to agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.
3.3. Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 2: Solubility of this compound in Selected Organic Solvents at 25 °C (Template for Results)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethylformamide (DMF) | ||
| Dimethyl sulfoxide (DMSO) | ||
| Acetonitrile (ACN) | ||
| Acetone | ||
| Methanol | ||
| Ethanol | ||
| Isopropanol (IPA) | ||
| Dichloromethane (DCM) | ||
| Toluene | ||
| Hexane |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound and should be controlled during the experiment:
-
Temperature: Solubility is generally temperature-dependent.
-
Purity of the Compound and Solvent: Impurities can affect solubility.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities.
-
pH of the Medium (for aqueous solutions): As an amine, the solubility of this compound in aqueous buffered solutions would be highly pH-dependent.
By following the detailed protocol and considering the influencing factors outlined in this guide, researchers can accurately determine the solubility of this compound in a variety of organic solvents, providing crucial data for its further development and application.
References
In-depth Technical Guide on the Theoretical Properties of 4-fluoro-1H-indazol-7-amine
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The introduction of fluorine atoms and amine groups can significantly modulate the physicochemical and pharmacological properties of the indazole scaffold. This document aims to provide a comprehensive theoretical guide to the properties of 4-fluoro-1H-indazol-7-amine, a specific, yet understudied, isomer.
Physicochemical Properties (Theoretical)
The physicochemical properties of this compound can be predicted by analyzing the properties of its parent molecule and related isomers. The presence of a fluorine atom at the 4-position is expected to increase lipophilicity (logP) and affect the electronic distribution within the aromatic system. The amine group at the 7-position will influence its basicity and potential for hydrogen bonding.
Table 1: Comparison of Calculated Physicochemical Properties of this compound and Related Compounds
| Property | 4-fluoro-1H-indazole[2][3] | 4-fluoro-1H-indazol-3-amine[4][5] | 1H-indazol-6-amine | This compound (Predicted) |
| Molecular Formula | C₇H₅FN₂ | C₇H₆FN₃ | C H N | C₇H₆FN₃ |
| Molecular Weight ( g/mol ) | 136.13 | 151.14 | 133.15 | 151.14 |
| logP | 1.70 | 1.28 | ~1.1 | ~1.5 - 1.8 |
| Topological Polar Surface Area (TPSA) (Ų) | 28.7 | 54.7 | 54.7 | ~54.7 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| pKa (Predicted) | ~13.2 (acidic N-H), ~1-2 (basic N) | ~13 (acidic N-H), ~3-4 (basic amino) | ~13 (acidic N-H), ~4-5 (basic amino) | ~12-13 (acidic N-H), ~3-4 (basic amino) |
Note: Predicted values for this compound are estimations based on the influence of the fluoro and amino substituents observed in related molecules.
Quantum Chemical Properties (Theoretical)
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. While specific calculations for this compound are not available, we can infer its properties based on studies of similar indazole derivatives.[6][7][8]
The fluorine atom at the 4-position, being highly electronegative, will act as an electron-withdrawing group through the inductive effect, lowering the energy of the molecular orbitals. The amino group at the 7-position, conversely, is an electron-donating group through resonance, which will raise the energy of the highest occupied molecular orbital (HOMO). The interplay of these electronic effects will determine the molecule's reactivity, dipole moment, and spectroscopic characteristics.
Expected Quantum Chemical Features:
-
HOMO-LUMO Gap: The combination of an electron-withdrawing and an electron-donating group is expected to result in a relatively small HOMO-LUMO gap, which could be relevant for its optical and electronic properties.
-
Dipole Moment: The opposing electronic effects of the fluorine and amine groups are likely to result in a significant molecular dipole moment.
-
Electrostatic Potential: The electrostatic potential map would likely show a region of negative potential around the fluorine atom and the nitrogen atoms of the pyrazole ring, and a region of positive potential around the amine and N-H protons.
Proposed Synthesis and Characterization
A plausible synthetic route for this compound could be adapted from general methods for the synthesis of substituted indazoles.[9] A potential starting material would be a suitably substituted ortho-nitrofluorotoluene derivative.
Figure 1. A proposed synthetic workflow for this compound.
Experimental Characterization Workflow:
Once synthesized, the identity and purity of this compound would be confirmed using a standard battery of analytical techniques.
Figure 2. A standard experimental workflow for the purification and characterization of a novel compound.
Potential Biological Activity and Signaling Pathways
Many indazole derivatives exhibit their biological effects by acting as kinase inhibitors.[10] Given the structural similarities to known kinase inhibitors, it is plausible that this compound could also target specific kinases involved in cell signaling pathways relevant to cancer or inflammation.
Hypothetical Target Signaling Pathway:
Based on the activities of other aminoindazoles, a potential area of investigation would be its effect on receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer.
Figure 3. A hypothetical signaling pathway (MAPK/ERK) potentially targeted by this compound.
Conclusion
While specific experimental data on this compound is currently lacking, this technical guide provides a theoretical framework for its properties based on the well-established chemistry of related indazole derivatives. The predictions regarding its physicochemical properties, potential synthetic routes, and hypothetical biological targets offer a valuable starting point for researchers and drug development professionals interested in exploring this novel compound. Further experimental and computational studies are necessary to validate these theoretical considerations and fully elucidate the potential of this compound as a pharmacologically active agent.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Fluoro-1H-Indazol-7-Amine as a Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. The strategic incorporation of fluorine atoms and amine groups can significantly enhance binding affinity, metabolic stability, and overall pharmacological properties. This document provides an overview of the application of fluorinated 1H-indazol-7-amine derivatives as kinase inhibitors, including representative data, experimental protocols, and relevant signaling pathways. While specific data for 4-fluoro-1H-indazol-7-amine is limited in publicly available literature, the information presented here is based on closely related fluorinated indazole and aminoindazole compounds and serves as a guide for researchers in this area.
Kinase Targets and Signaling Pathways
Indazole derivatives have been successfully developed to target a range of kinases implicated in cancer and other diseases. The 1H-indazol-3-amine structure, for example, is a known effective hinge-binding fragment.[1][2] Many marketed and clinical drugs for cancer treatment are based on the indazole scaffold.[1][2]
DOT script for a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors:
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Quantitative Data
The following table summarizes the in-vitro potency of representative kinase inhibitors synthesized from or incorporating fluorinated and amino-indazole scaffolds. This data highlights the potential of this chemical class in generating highly active compounds against various kinase targets.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 1H-Indazol-3-amine Derivative | FGFR1 | < 4.1 | - | [3] |
| 1H-Indazol-3-amine Derivative | FGFR2 | 2.0 | - | [3] |
| 1H-Indazol-3-amine Derivative | Tie2 | 2.13 | - | [3] |
| 1H-Indazol-3-amine Derivative | VEGFR-2 | 3.45 | - | [3] |
| 1H-Indazol-3-amine Derivative | EphB4 | 4.71 | - | [3] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | - | 14,300 | HCT116 | [4] |
| 1H-Indazole-3-amine Derivative (6o) | - | 5,150 | K562 | [1][2][5] |
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the in-vitro potency of a test compound against a target kinase.
Materials:
-
Test Compound (e.g., this compound)
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the recombinant kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative activity of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562, A549)[1]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test Compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DOT script for a typical experimental workflow for evaluating a kinase inhibitor:
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Conclusion
Fluorinated 1H-indazol-7-amine derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The inherent properties of the indazole scaffold, combined with the strategic placement of fluorine and amine substituents, provide a robust platform for generating potent and selective drug candidates. The protocols and data presented in these application notes serve as a valuable resource for researchers working to explore the therapeutic potential of this compound class.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 7-Fluoro-1H-indazol-3-amine|CAS 404827-60-7 [benchchem.com]
Application Notes and Protocols for 4-fluoro-1H-indazol-7-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties make it an excellent pharmacophore for interacting with a variety of biological targets, most notably protein kinases. Kinase deregulation is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
This document provides detailed application notes and protocols for the use of 4-fluoro-1H-indazol-7-amine in drug discovery. While this specific isomer is a relatively underexplored building block, its structural features—a fluorinated benzene ring and a reactive amino group—make it a highly attractive starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, while the amino group provides a versatile handle for chemical elaboration.
Due to the limited publicly available data specifically on this compound, this document will draw upon data and protocols from closely related and well-studied aminoindazole analogs to provide a comprehensive guide for its application in a drug discovery workflow.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its basic properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 866144-03-8 | [1] |
| Molecular Formula | C₇H₆FN₃ | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥97% | [1] |
Potential Applications in Drug Discovery
Based on the known activities of analogous compounds, this compound is a prime candidate for development as an inhibitor of various protein kinases implicated in cancer and other diseases. The 7-amino substitution offers a distinct vector for chemical modification compared to the more commonly explored 3-amino and 5-amino indazoles, potentially leading to novel intellectual property and inhibitor selectivity profiles.
Targeting Protein Kinases in Oncology
The indazole core is a common feature in numerous kinase inhibitors. Derivatives of this compound could be rationally designed to target a range of kinases, including but not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Indazole-based compounds have shown potent FGFR inhibitory activity.[2]
-
BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). While existing inhibitors are effective, resistance mutations (like T315I) remain a challenge. Novel indazole scaffolds could overcome this resistance.[3]
-
Polo-like Kinase 4 (PLK4): As a central regulator of centriole duplication, PLK4 is a target in several cancer types. Indazole-based PLK4 inhibitors have been developed.[4]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease, and inhibitors based on the aminoindazole scaffold have been reported.[5]
The following table summarizes the inhibitory activities of some representative aminoindazole derivatives against various kinases, illustrating the potential of this chemical class.
| Compound Class | Target Kinase(s) | IC₅₀ Values | Cell Line | GI₅₀/IC₅₀ Values | Reference |
| 3-Amido-1H-indazole | FGFR4WT | 2.9 nM | Ba/F3 (FGFR4WT) | < 0.1 nM | [6] |
| 3-Amido-1H-indazole | FGFR4V550L | - | Ba/F3 (FGFR4V550L) | 0.3 nM | [6] |
| 3-Aminoindazole Derivative (AKE-72) | BCR-ABLWT | < 0.5 nM | K-562 | < 10 nM | [3] |
| 3-Aminoindazole Derivative (AKE-72) | BCR-ABLT315I | 9 nM | - | - | [3] |
| 1H-Indazole Derivative (C05) | PLK4 | < 0.1 nM | IMR-32 | 0.948 µM | [4] |
| 1H-Indazole Derivative (C05) | - | - | MCF-7 | 0.979 µM | [4] |
| 6-Fluoro-1H-indazol-3-amine Derivative | FGFR1 | < 4.1 nM | KG-1 | 25.3 nM | [2] |
| 6-Fluoro-1H-indazol-3-amine Derivative | FGFR2 | 2.0 nM | SNU-16 | 77.4 nM | [2] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis, screening, and characterization of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of this compound Derivatives
Once the core is obtained, the 7-amino group can be functionalized, for example, via amide bond formation, to generate a library of derivatives.
General Procedure for Amide Coupling:
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add a carboxylic acid (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
Caption: General workflow for synthesizing a library of derivatives from this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.
Materials:
-
Kinase of interest (e.g., FGFR1, ABL1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Eu-anti-phospho-peptide antibody
-
Test compounds (derived from this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Add 2.5 µL of the diluted test compound or control (e.g., staurosporine for positive control, DMSO for negative control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate peptide mix in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the Eu-antibody solution in TR-FRET dilution buffer containing EDTA.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 620 nm (europium).
-
Calculate the emission ratio (620/520) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K-562 for BCR-ABL, MCF-7 for general cytotoxicity)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing Pathways and Workflows
Understanding the mechanism of action and the drug discovery process can be aided by clear visualizations.
Caption: A simplified diagram of the FGFR signaling pathway, a potential target for indazole-based inhibitors.
Caption: A typical workflow for the discovery and development of a novel kinase inhibitor.
Conclusion
This compound represents a promising, albeit underexplored, starting point for the development of novel therapeutics, particularly kinase inhibitors. Its unique substitution pattern offers opportunities for creating new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties. By leveraging established protocols and knowledge from related aminoindazole series, researchers can effectively integrate this scaffold into their drug discovery programs. The provided protocols and data serve as a foundational guide to unlock the therapeutic potential of this versatile molecule.
References
- 1. 866144-03-8 | this compound - Moldb [moldb.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Indazol-3-amine,7-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes: Protocols for Coupling 4-fluoro-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-1H-indazol-7-amine is a critical heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a privileged structure, capable of mimicking the hinge-binding motif of ATP, which is crucial for the design of kinase inhibitors.[1][2] The presence of a fluorine atom at the C4 position can enhance metabolic stability and binding affinity, while the primary amine at the C7 position provides a versatile handle for introducing a wide array of functional groups. This allows for extensive exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
These application notes provide detailed protocols for three common and highly effective coupling strategies involving the 7-amino group of this compound: Palladium-catalyzed Buchwald-Hartwig amination, amide bond formation, and urea synthesis.
Coupling Strategies Overview
The primary amine of this compound serves as a nucleophile in several key synthetic transformations. The choice of coupling partner and reaction type allows for the creation of diverse molecular architectures.
Caption: Key coupling strategies for this compound.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the indazole's amino group with various aryl or heteroaryl halides.[3] This reaction is fundamental in synthesizing complex molecules for pharmaceuticals due to its tolerance of a wide range of functional groups and its generally high yields.[4]
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be required for specific substrates.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium precatalyst (e.g., RuPhos Pd G3, XantPhos Pd G3)[5]
-
Phosphine Ligand (e.g., RuPhos, XantPhos)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)[6]
-
Base (e.g., LiHMDS, NaOtBu, Cs₂CO₃)[4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, saturated aqueous ammonium chloride, brine
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%).[4]
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL per 1 mmol of indazole) via syringe.
-
Add the base. If using LiHMDS, add the 1 M solution in THF (2.0 equiv) dropwise to the stirred reaction mixture.[4] If using NaOtBu, add the solid (1.5 equiv) under a positive flow of inert gas.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 65-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[4]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-4-fluoro-1H-indazol-7-amine.
Data Summary
The following table presents representative yields for Buchwald-Hartwig aminations on a related 6-bromo-1H-indazole scaffold, which can serve as a starting point for optimization.[4]
| Amine Partner | Coupled Product | Yield (%) |
| 4-Methoxy-aniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: Data based on coupling with 6-bromo-1H-indazole. Conditions may vary for this compound.[4] |
Acylation and Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, used to link carboxylic acids with amines. This reaction is essential for generating vast libraries of compounds for SAR studies. Modern coupling reagents offer high efficiency and broad functional group compatibility.[7]
Experimental Protocol
This protocol details a standard, high-efficiency amide coupling using HATU, a widely used and effective coupling reagent.[8]
Caption: General workflow for amide coupling using HATU.
Materials:
-
This compound
-
Carboxylic acid partner
-
Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt)[8]
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic tertiary amine base (e.g., DIPEA, Triethylamine (TEA))[8]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, 1M HCl, saturated sodium bicarbonate, brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to a concentration of ~0.1 M).
-
Add this compound (1.0-1.2 equiv) to the solution.[8]
-
Add DIPEA (2.0-3.0 equiv) and stir for 2 minutes.[8]
-
Add the coupling reagent (e.g., HATU, 1.0-1.1 equiv) in one portion.[8] A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours but can be left overnight.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.
Data Summary
The following table summarizes common parameters for amide coupling reactions. The optimal combination depends on the specific substrates being coupled.
| Parameter | Recommended Reagents/Conditions | Notes |
| Coupling Reagent | HATU, HBTU, PyBOP, EDC/HOBt | HATU is highly efficient for sterically hindered or less reactive partners.[8] EDC/HOBt is a cost-effective option for more reactive amines.[8] |
| Base | DIPEA, Triethylamine (TEA) | DIPEA is generally preferred. Use 2-3 equivalents.[8] |
| Solvent | DMF, DCM, Acetonitrile | DMF is the most common due to its excellent solvating properties.[8] |
| Temperature | 0 °C to Room Temperature | Reactions are typically run at room temperature. Cooling to 0 °C before adding the coupling reagent can help control exothermic reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Urea Synthesis
The formation of a urea linkage by reacting an amine with an isocyanate is a straightforward and high-yielding reaction. This method is often used in drug discovery to introduce a key hydrogen-bond donor/acceptor motif.
Experimental Protocol
This protocol describes a general method for synthesizing urea derivatives from this compound.
Materials:
-
This compound
-
Aryl or alkyl isocyanate
-
Anhydrous aprotic solvent (e.g., THF, DCM, Acetonitrile)
Procedure:
-
Dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., THF) in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.0-1.1 equiv) dropwise to the solution at room temperature.[1]
-
Stir the reaction mixture for 2-6 hours. Monitor for the formation of a precipitate, which is often the desired product.[1]
-
If a precipitate forms, collect the solid by filtration, wash it with the reaction solvent, and dry it under a vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 4-fluoro-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-1H-indazol-7-amine is a key building block in the synthesis of potent and selective kinase inhibitors for targeted cancer therapy. Its unique structural features, including the indazole core and the strategically placed fluorine atom and amino group, allow for the generation of compounds with high affinity and specificity for various oncogenic kinases. This document provides detailed application notes, experimental protocols, and data for the synthesis and biological evaluation of anticancer agents derived from this compound, with a focus on the synthesis of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, PF-06463922 (Lorlatinib).
Application Notes
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of kinases. The fluorine substitution at the 4-position of the indazole ring can enhance binding affinity and improve metabolic stability. The 7-amino group serves as a crucial handle for introducing further complexity and diversity into the molecule, enabling the fine-tuning of pharmacological properties.
A prominent example of an anticancer agent synthesized from a this compound derivative is PF-06463922 (Lorlatinib) . This macrocyclic inhibitor demonstrates broad-spectrum potency against various ALK resistance mutations that can arise during treatment with earlier-generation ALK inhibitors[1]. The macrocyclic structure of Lorlatinib contributes to its high potency and ability to overcome resistance mechanisms.
Featured Anticancer Agent: PF-06463922 (Lorlatinib)
PF-06463922 is a highly potent and selective next-generation inhibitor of ALK and ROS1 tyrosine kinases. It is designed to be active against both wild-type and mutated forms of these kinases, which are key drivers in certain types of non-small cell lung cancer (NSCLC).
Biological Activity Data
The following table summarizes the in vitro inhibitory activity of PF-06463922 against various ALK mutants and its effect on the proliferation of cancer cell lines.
| Target/Cell Line | IC50 (nM) | Assay Type | Reference |
| ALK (wild-type) | 1.3 | Enzyme Assay | [2] |
| ALK L1196M | 1.3 | Enzyme Assay | [2] |
| ALK G1269A | 1.3 | Enzyme Assay | [2] |
| ALK G1202R | 1.3 | Enzyme Assay | [2] |
| H3122 (EML4-ALK WT) | <3 | Cell Viability | [2] |
| H3122 (EML4-ALK L1196M) | <3 | Cell Viability | [2] |
| H3122 (EML4-ALK G1269A) | <3 | Cell Viability | [2] |
| NIH-3T3 (EML4-ALK G1202R) | 10 | Cell Viability | [2] |
Experimental Protocols
The synthesis of complex anticancer agents like PF-06463922 from this compound involves a multi-step synthetic sequence. A crucial step in the synthesis of many indazole-based kinase inhibitors is the coupling of the indazole core with a heterocyclic partner, often achieved through a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of a bromo-indazole derivative with an amine, a key transformation in the synthesis of many indazole-based inhibitors.
Materials:
-
6-Bromo-1H-indazole derivative
-
Primary or secondary amine
-
Palladium precatalyst (e.g., RuPhos precatalyst)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the 6-bromo-1H-indazole (1.0 equiv), the amine (1.2 equiv), and the palladium precatalyst (0.02 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the base (e.g., LiHMDS solution, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Synthetic Workflow and Signaling Pathways
Synthetic Workflow for Indazole-Based Kinase Inhibitors
The following diagram illustrates a generalized workflow for the synthesis of indazole-based kinase inhibitors, highlighting the key Buchwald-Hartwig amination step.
Caption: A generalized workflow for synthesizing indazole-based anticancer agents.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive activation of the ALK kinase domain. This leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. ALK inhibitors like PF-06463922 block the kinase activity of ALK, thereby inhibiting these oncogenic signals.
Caption: Simplified ALK signaling pathway and the point of inhibition by PF-06463922.
References
- 1. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of 4-fluoro-1H-indazol-7-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The 4-fluoro-1H-indazol-7-amine moiety, in particular, serves as a key pharmacophore for the development of potent and selective inhibitors targeting various protein kinases implicated in oncology and other therapeutic areas. Understanding the Structure-Activity Relationship (SAR) of this analog series is crucial for optimizing potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide to the SAR development of this compound analogs, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Structure-Activity Relationship (SAR)
The systematic modification of the this compound core and the evaluation of the resulting analogs against a panel of kinases and cancer cell lines are essential for elucidating the SAR. The following table presents a representative summary of the SAR for a series of hypothetical this compound analogs, illustrating how structural changes can impact their biological activity.
| Analog | R1-Substitution (Position 1) | R2-Substitution (Position 3) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Line X GI50 (µM) | Cell Line Y GI50 (µM) |
| 1 | H | Phenyl | 580 | >10000 | 15.2 | >50 |
| 2 | Methyl | Phenyl | 250 | 8500 | 8.1 | 42.5 |
| 3 | Ethyl | Phenyl | 180 | 7200 | 5.6 | 38.1 |
| 4 | H | 4-Methoxyphenyl | 420 | >10000 | 12.3 | >50 |
| 5 | H | 4-(Dimethylamino)phenyl | 150 | 5600 | 3.5 | 28.4 |
| 6 | H | Pyridin-4-yl | 95 | 4200 | 1.8 | 19.7 |
| 7 | Methyl | Pyridin-4-yl | 45 | 2100 | 0.9 | 12.3 |
| 8 | Ethyl | Pyridin-4-yl | 32 | 1500 | 0.6 | 9.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality SAR data. The following are key assays for the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., FGFR1, c-Kit)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled tracer (ATP-competitive)
-
TR-FRET dilution buffer
-
Test compounds (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Prepare a 2X solution of the kinase in TR-FRET dilution buffer.
-
Prepare a 2X solution of the Eu-labeled antibody and Alexa Fluor™ 647-tracer mixture in TR-FRET dilution buffer.
-
In a 384-well plate, add 2.5 µL of 4X test compound dilutions or DMSO vehicle control.
-
Add 2.5 µL of the 4X kinase solution to each well.
-
Add 5 µL of the 2X antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds or DMSO vehicle control and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.
Western Blot Analysis of Kinase Signaling Pathway
This protocol is used to assess the effect of the compounds on the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-total-downstream protein, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and the experimental process is crucial for a comprehensive understanding of the SAR development.
Caption: A simplified diagram of the FGFR signaling pathway.
Caption: A general experimental workflow for SAR development.
Application Notes and Protocols for the Functionalization of 4-fluoro-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-1H-indazol-7-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted derivatives are of significant interest for the development of novel therapeutic agents. This document provides detailed experimental protocols for the functionalization of the 7-amino group of this compound, focusing on common and synthetically useful transformations: N-arylation, N-alkylation, N-acylation, and N-sulfonylation.
It is important to note that while general methods for these transformations are well-established for various amines, specific literature precedents for this compound are limited. The following protocols are therefore based on established methodologies for analogous amino-heterocycles and general principles of organic synthesis. Optimization of the reaction conditions may be necessary to achieve optimal yields and purity for specific substrates.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents used in these protocols are hazardous. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Workflow
The general workflow for the functionalization of this compound is depicted in the following diagram.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the functionalization of this compound. These are starting points and may require optimization.
Table 1: N-Arylation (Buchwald-Hartwig Amination)
| Parameter | Condition |
| Aryl Halide | Aryl bromide or iodide (1.0-1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | Xantphos or RuPhos (4-10 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Table 2: N-Alkylation (Reductive Amination)
| Parameter | Condition |
| Carbonyl Compound | Aldehyde or Ketone (1.0-1.5 equiv) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Additive | Acetic acid (catalytic) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Table 3: N-Acylation
| Parameter | Condition |
| Acylating Agent | Acyl chloride or anhydride (1.0-1.2 equiv) |
| Base | Triethylamine (Et₃N) or Pyridine (1.5-2.0 equiv) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
Table 4: N-Sulfonylation
| Parameter | Condition |
| Sulfonylating Agent | Sulfonyl chloride (1.0-1.2 equiv) |
| Base | Pyridine or Triethylamine (Et₃N) (2.0-3.0 equiv) |
| Solvent | Dichloromethane (DCM) or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
Detailed Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-4-fluoro-1H-indazol-7-amine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines the synthesis of N-alkyl derivatives of this compound using a one-pot reductive amination procedure.[1]
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.2 mmol, 1.2 equiv) in dichloromethane (10 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the N-alkyl-4-fluoro-1H-indazol-7-amine.
Protocol 3: N-Acylation with an Acyl Chloride
This protocol provides a general method for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-acyl-4-fluoro-1H-indazol-7-amine.
Protocol 4: N-Sulfonylation with a Sulfonyl Chloride
This protocol details the N-sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM) (optional)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in pyridine (5 mL) in a round-bottom flask. Alternatively, use dichloromethane as the solvent and add 2-3 equivalents of pyridine as the base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 mmol, 1.1 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the N-sulfonyl-4-fluoro-1H-indazol-7-amine.
References
Application Notes and Protocols for 4-Fluoro-1H-Indazol-7-Amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluoro-Substituted Aminoindazoles in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. The introduction of a fluorine atom can significantly enhance binding affinity, metabolic stability, and other physicochemical properties of drug candidates. The amino group serves as a versatile synthetic handle for further modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
While 4-fluoro-1H-indazol-7-amine is not extensively documented, its isomers, such as 4-fluoro-1H-indazol-3-amine and 7-fluoro-1H-indazol-3-amine, are valuable building blocks in the synthesis of targeted therapeutics, particularly for oncology. Derivatives of these compounds have shown potent inhibitory activity against various protein kinases.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of related compounds, this compound is a promising starting material for the synthesis of inhibitors targeting several key signaling pathways implicated in cancer and other diseases.
-
Kinase Inhibition: The primary anticipated application is in the development of ATP-competitive kinase inhibitors. The 7-amino group can be functionalized to introduce moieties that interact with the solvent-exposed region of the kinase active site, thereby tuning selectivity and potency.
-
Oncology: Derivatives could be investigated as inhibitors of receptor tyrosine kinases (e.g., FGFR, VEGFR) and serine/threonine kinases (e.g., PLK4, Aurora kinases) that are dysregulated in various cancers.[1][2][3]
-
Other Therapeutic Areas: The broader indazole class has shown a wide range of biological activities, including anti-inflammatory, antibacterial, and neurological applications.[4]
Quantitative Data for Structurally Related Fluoro-Indazole Derivatives
The following table summarizes the biological activity of various kinase inhibitors containing a fluoro-indazole scaffold. This data illustrates the potential potency that could be achieved with derivatives of this compound.
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| 1H-Indazol-3-amine Derivative | FGFR1, FGFR2 | < 4.1 (FGFR1), 2.0 (FGFR2) | KG1 (IC50 = 25.3 nM), SNU-16 (IC50 = 77.4 nM) | [1] |
| N-(1H-Indazol-6-yl)benzenesulfonamide Derivative (K22) | PLK4 | 0.1 | MCF-7 (IC50 = 1.3 µM) | [2] |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | IMR-32 (IC50 = 0.948 µM), MCF-7 (IC50 = 0.979 µM), H460 (IC50 = 1.679 µM) | [3] |
| 1H-Indazole-3-amine Derivative (6o) | Not specified | - | K562 (IC50 = 5.15 µM) | [5][6] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Not specified | - | HCT116 (IC50 = 14.3 µM) | [7] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the indazole core and its functionalization, adapted from literature on related compounds. These serve as a guide for the potential synthesis and elaboration of this compound.
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for synthesizing substituted indazoles.[8][9][10]
Step 1: Nitration of 3-Fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline in concentrated sulfuric acid at 0°C.
-
Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.
-
Filter, wash with water, and dry to obtain the nitrated intermediate.
Step 2: Diazotization and Cyclization to form 4-Fluoro-7-nitro-1H-indazole
-
Dissolve the nitrated intermediate in a suitable solvent like acetic acid.
-
Add a diazotizing agent (e.g., sodium nitrite or isoamyl nitrite) at a controlled temperature (e.g., 0-10°C).
-
Stir for 1-2 hours to allow for the formation of the diazonium salt.
-
Heat the reaction mixture to induce cyclization to the indazole ring system.
-
Cool the mixture and isolate the product by filtration or extraction.
Step 3: Reduction of the Nitro Group to form this compound
-
Suspend the 4-fluoro-7-nitro-1H-indazole in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, iron powder in the presence of an acid (e.g., acetic acid or HCl), or perform catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere.
-
Heat the reaction mixture as required and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture (if a solid reagent was used) and concentrate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: N-Arylation via Suzuki Coupling
This protocol describes the coupling of a halo-indazole with a boronic acid, a common method for elaborating the indazole core. A similar approach could be used with a protected 7-amino-4-fluoro-1-halo-indazole.
Materials:
-
Protected 7-amino-4-fluoro-1-halo-indazole (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add the protected 7-amino-4-fluoro-1-halo-indazole, aryl/heteroaryl boronic acid/ester, and base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Perform deprotection of the amino group to yield the final product.
Protocol 3: Formation of Urea Derivatives
This protocol details the synthesis of a urea-functionalized derivative from an amino-indazole, a common pharmacophore in kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the aryl isocyanate dropwise to the solution at room temperature.[11]
-
Stir the reaction mixture for 2-16 hours, monitoring by TLC or LC-MS.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the urea derivative.
Visualizations
Signaling Pathway
Caption: FGFR Signaling Pathway and its Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow for Indazole Derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Assays Using 4-Fluoro-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic evaluation of 4-fluoro-1H-indazol-7-amine, a compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for characterizing enzyme inhibitors, particularly within the protein kinase family, a common target for indazole-based compounds.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. Derivatives of the 1H-indazol-amine core have been identified as potent inhibitors of various protein kinases, playing crucial roles in signal transduction pathways implicated in cancer and other diseases.[1][2][3] The 1H-indazol-3-amine structure, for example, is known to be an effective hinge-binding fragment for several kinases.[1][3] This document provides a generalized protocol for assessing the inhibitory activity of this compound against a representative protein kinase.
Data Presentation: Inhibitory Activity Profile
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against selected protein kinases. This data is representative of what would be generated using the protocols described below.
| Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Kinase A (e.g., FGFR1) | 15 | 8 | ATP-competitive |
| Kinase B (e.g., VEGFR2) | 45 | 25 | ATP-competitive |
| Kinase C (e.g., SRC) | >1000 | Not Determined | - |
Experimental Protocols
Preparation of Stock Solutions
It is critical to ensure the accurate preparation and storage of the test compound to obtain reproducible results.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.51 mg of this compound (Molecular Weight: 151.14 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any remaining particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase substrate peptide
-
This compound (serial dilutions from stock solution)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the kinase assay buffer. A typical starting concentration might be 100 µM, with 1:3 serial dilutions. Also, prepare wells with DMSO only (negative control) and a positive control inhibitor.
-
Add Kinase and Inhibitor: To the wells of the assay plate, add the kinase solution followed by the diluted this compound or control solutions.
-
Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate Kinase Reaction: Add the substrate peptide and ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Terminate Reaction and Detect Signal: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and measure the remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme) from all other readings.
-
Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Representative Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for indazole-based inhibitors.
Caption: Inhibition of a typical RTK signaling pathway.
References
- 1. 7-Fluoro-1H-indazol-3-amine|CAS 404827-60-7 [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 4-fluoro-1H-indazol-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research specifically detailing the biological activity and cell-based assays of 4-fluoro-1H-indazol-7-amine derivatives is limited. The following application notes and protocols are based on studies of closely related indazole amine derivatives, such as 1H-indazol-3-amine and 1H-indazol-6-amine derivatives.[1][2][3] These notes are intended to serve as a comprehensive guide and a starting point for the investigation of this compound derivatives.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents, particularly in oncology.[2][4] These compounds are recognized for their ability to act as kinase inhibitors and modulators of key signaling pathways involved in cell proliferation and survival.[4][5] Specifically, derivatives of 1H-indazol-amine have demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2][3] The introduction of a fluorine atom to the indazole ring can further enhance the pharmacological properties of these molecules.[5]
This document provides detailed protocols for cell-based assays to evaluate the anti-cancer effects of novel this compound derivatives, focusing on cell proliferation, apoptosis induction, and cell cycle progression.
Quantitative Data Summary
The following table summarizes representative anti-proliferative activities of related indazole amine derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating newly synthesized this compound derivatives.
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | SRB | 14.3 ± 4.4 | [1] |
| 6o | 1H-indazol-3-amine derivative | K562 (Human Chronic Myeloid Leukemia) | MTT | 5.15 | [3] |
| 6o | 1H-indazol-3-amine derivative | A549 (Human Lung Carcinoma) | MTT | >40 | [2] |
| 6o | 1H-indazol-3-amine derivative | PC-3 (Human Prostate Adenocarcinoma) | MTT | >40 | [2] |
| 6o | 1H-indazol-3-amine derivative | Hep-G2 (Human Liver Cancer) | MTT | >40 | [2] |
| 6o | 1H-indazol-3-amine derivative | HEK-293 (Human Embryonic Kidney) | MTT | 33.2 | [3] |
| 2f | Indazole derivative | 4T1 (Mouse Breast Cancer) | Not Specified | 0.23 | [4] |
| 2f | Indazole derivative | HepG2 (Human Liver Cancer) | Not Specified | 0.80 | [4] |
| 2f | Indazole derivative | MCF-7 (Human Breast Adenocarcinoma) | Not Specified | 0.34 | [4] |
Signaling Pathways
Indazole derivatives have been shown to induce apoptosis and affect cell cycle progression through the modulation of key signaling pathways. A representative pathway, based on studies of 1H-indazol-3-amine derivatives, involves the inhibition of anti-apoptotic Bcl-2 family members and interference with the p53/MDM2 pathway.[3]
Caption: Proposed signaling pathway for apoptosis induction and cell cycle arrest by this compound derivatives.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted from methods used to evaluate N-(4-fluorobenzyl)-1H-indazol-6-amine.[1]
Objective: To determine the anti-proliferative effect of this compound derivatives on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Shake on a plate shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the SRB cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methods used to assess apoptosis induction by 1H-indazol-3-amine derivatives.[3]
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete growth medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat cells with varying concentrations of the this compound derivative (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol is based on methods used for cell cycle analysis of cells treated with 1H-indazol-3-amine derivatives.[3]
Objective: To determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete growth medium
-
This compound derivative
-
70% ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the derivative for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software to determine the percentage of cells in each phase.
These protocols provide a robust framework for the initial characterization of the anti-cancer properties of novel this compound derivatives. Further assays, such as Western blotting for specific pathway proteins (e.g., Bcl-2, Bax, p53, cleaved caspases) and in vitro kinase assays, should be conducted to elucidate the precise mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-fluoro-1H-indazol-7-amine in Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-1H-indazol-7-amine is a versatile building block for the synthesis of focused chemical libraries aimed at drug discovery. Its substituted indazole core is a privileged scaffold found in numerous kinase inhibitors, making it an attractive starting point for the development of novel therapeutics, particularly in oncology. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the primary amine at the 7-position provides a convenient handle for diversification through various chemical reactions.
These application notes provide detailed protocols for the utilization of this compound in the solution-phase parallel synthesis of a diverse library of substituted indazole derivatives. The primary applications for such libraries are in the discovery of inhibitors for key signaling proteins, including Fibroblast Growth Factor Receptors (FGFRs), Polo-Like Kinase 4 (PLK4), and Lymphocyte-specific protein tyrosine kinase (Lck).
Data Presentation
Table 1: Representative Library Synthesis via Amide Coupling
| Compound ID | Amine Building Block | Yield (%) | Purity (%) |
| L1-A1 | Aniline | 85 | >95 |
| L1-A2 | 4-Methoxyaniline | 82 | >95 |
| L1-A3 | 3-Chloroaniline | 88 | >95 |
| L1-A4 | Benzylamine | 91 | >95 |
| L1-A5 | Cyclohexylamine | 78 | >95 |
Table 2: Representative Library Synthesis via Suzuki-Miyaura Cross-Coupling
Note: Assumes prior conversion of the amine to a suitable leaving group (e.g., bromo) for cross-coupling.
| Compound ID | Boronic Acid | Yield (%) | Purity (%) |
| L2-B1 | Phenylboronic acid | 75 | >95 |
| L2-B2 | 4-Tolylboronic acid | 72 | >95 |
| L2-B3 | 3-Pyridinylboronic acid | 68 | >95 |
| L2-B4 | 2-Thiopheneboronic acid | 70 | >95 |
| L2-B5 | 4-(Trifluoromethyl)phenylboronic acid | 65 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of diverse carboxylic acids (1.1 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In each well of the reaction block, add this compound (1.0 equivalent, e.g., 0.1 mmol, 15.1 mg).
-
Add the corresponding carboxylic acid (1.1 equivalents) to each well.
-
Add anhydrous DMF to each well to achieve a concentration of 0.2 M.
-
Seal the reaction block and stir the mixtures until all solids are dissolved.
-
Add DIPEA (3.0 equivalents) to each well.
-
In a separate container, prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Add the HATU solution to each well.
-
Seal the reaction block and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reactions by adding an equal volume of water to each well.
-
Extract the product from each well with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts for each reaction and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each library member by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Parallel Suzuki-Miyaura Cross-Coupling Library Synthesis
This protocol outlines the synthesis of a biaryl library from a 7-bromo-4-fluoro-1H-indazole intermediate, which can be synthesized from this compound via a Sandmeyer reaction.
Materials:
-
7-bromo-4-fluoro-1H-indazole
-
A library of diverse boronic acids or esters (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In each well of the reaction block, add 7-bromo-4-fluoro-1H-indazole (1.0 equivalent, e.g., 0.1 mmol, 21.5 mg).
-
Add the corresponding boronic acid or ester (1.5 equivalents) to each well.
-
Add Pd(dppf)Cl₂ (0.05 equivalents) to each well.
-
Add K₂CO₃ (2.0 equivalents) to each well.
-
Add the 1,4-dioxane/water mixture to each well to achieve a concentration of 0.1 M.
-
Seal the reaction block and heat to 80-100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction block to room temperature.
-
Add water to each well and extract with ethyl acetate (3 x volume of solvent).
-
Combine the organic extracts for each reaction and wash with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each library member by flash column chromatography or preparative HPLC.
Visualizations
Experimental Workflow: Parallel Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Signaling
Caption: Key pathways in FGFR signaling.
Signaling Pathway: Polo-Like Kinase 4 (PLK4) and Centrosome Duplication
Caption: PLK4's role in centrosome duplication.
Signaling Pathway: Lck in T-Cell Receptor (TCR) Signaling
Caption: Lck's role in TCR signaling.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-indazol-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-fluoro-1H-indazol-7-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite. |
| Inefficient cyclization. | The cyclization step is often the most critical. Ensure the reaction is heated sufficiently, as some indazole syntheses require elevated temperatures.[1] Consider switching to a higher boiling point solvent if using a method like the Davis-Beirut reaction. | |
| Degradation of starting material or intermediate. | Protect the reaction from light and air, especially if working with sensitive functional groups. Use degassed solvents where appropriate. | |
| Formation of Multiple Isomers | Lack of regioselectivity in the cyclization step. | The substitution pattern on the aromatic ring can direct the cyclization. For a 7-aminoindazole, a common strategy involves the cyclization of a substituted o-toluidine derivative.[2] The choice of cyclizing agent can also influence regioselectivity. |
| Isomerization of the final product. | Indazoles can exist as 1H and 2H tautomers.[3] The substitution can influence the stability of each tautomer. Purification by chromatography may be necessary to separate isomers. | |
| Presence of Impurities and Side Products | Incomplete reaction of starting materials. | Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. |
| Formation of hydrazones or dimers. | This can occur when using hydrazine in the synthesis.[1] Using a protected hydrazine or adjusting the stoichiometry and reaction temperature can minimize these side reactions. | |
| Tar formation. | Harsh reaction conditions, such as overly acidic or high-temperature environments, can lead to decomposition and tar formation.[4] Consider milder, metal-free synthesis routes.[4][5] | |
| Difficulty in Product Purification | Product is highly polar and difficult to extract. | Use a more polar solvent system for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials for substituted indazole synthesis include substituted anilines, benzonitriles, and aminobenzophenones.[2][5][6] For this compound, a logical starting material would be a 2,5-difluoro-6-nitroaniline derivative or a related substituted aniline.
Q2: Which synthetic routes are generally preferred for preparing substituted indazoles?
A2: Several methods are available for indazole synthesis. Classical methods like the Jacobson or Davis-Beirut reactions are common.[4] More modern approaches include palladium-catalyzed cross-coupling reactions and metal-free cyclizations.[4][7] The choice of route often depends on the availability of starting materials and the desired substitution pattern. For instance, a practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes has been reported to proceed under mild conditions with good to excellent yields.[4]
Q3: How can I improve the regioselectivity of the cyclization to favor the 7-aminoindazole isomer?
A3: Regioselectivity is a common challenge in indazole synthesis. The substituents on the aromatic ring play a crucial role in directing the cyclization. In some cases, using a protecting group on one of the nitrogen atoms of a hydrazine precursor can help control the direction of the ring closure. The choice of the synthetic route is also critical; for example, starting with a pre-functionalized aniline where the cyclization is directed by existing groups can be an effective strategy.
Q4: What are typical yields for the synthesis of substituted indazoles?
A4: Yields can vary significantly depending on the synthetic route and the specific substituents. Reported yields for various substituted 1H-indazoles can range from moderate to excellent. For example, a metal-free synthesis of 1H-indazoles from o-aminobenzoximes has reported yields of up to 94%.[1] A synthesis of 7-bromo-4-chloro-1H-indazol-3-amine reported an overall isolated yield of 38-45% over two steps.[6]
Q5: Are there any safety precautions I should be aware of when synthesizing indazoles?
A5: Standard laboratory safety precautions should always be followed. Some reagents used in indazole synthesis can be hazardous. For example, hydrazine and its derivatives are toxic and potentially explosive. Diazonium salts, which are intermediates in some synthetic routes, are unstable and should be handled with care at low temperatures. Always consult the safety data sheets (SDS) for all chemicals used.
Experimental Protocols
A plausible synthetic route for this compound could involve the cyclization of a suitably substituted aniline. Below is a generalized protocol based on common indazole synthesis methodologies.
Protocol: Synthesis of this compound via Diazotization and Cyclization
This protocol is a hypothetical adaptation of established methods for indazole synthesis.
Step 1: Diazotization of a Substituted Aniline
-
Dissolve the starting material, for example, 3-fluoro-2-methyl-6-nitroaniline, in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
Slowly warm the reaction mixture containing the diazonium salt to room temperature and then heat to the desired cyclization temperature (this can range from 60 °C to reflux, depending on the solvent and substrate).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding it to a beaker of ice water.
-
Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until it reaches a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
Table 1: Comparison of Reported Yields for Substituted Indazole Syntheses
| Indazole Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |
| 1H-Indazoles | Metal-free cyclization of o-aminobenzoximes | Methanesulfonyl chloride, triethylamine | up to 94% | [1] |
| 7-Bromo-4-chloro-1H-indazol-3-amine | Regioselective bromination and heterocycle formation | 2,6-dichlorobenzonitrile, NBS, hydrazine | 38-45% (overall) | [6] |
| 5-Bromo-4-fluoro-1H-indazole | Bromination, ring closure, and deprotection | 3-fluoro-2-methylaniline, N-bromosuccinimide, isoamyl sulfite | Not specified | [2] |
| 7-Fluoro-1H-indazol-3-amine | Reaction of 2,3-difluorobenzonitrile with hydrazine hydrate | Hydrazine hydrate | 99.4% | [8] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting the synthesis of this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Indazol-3-amine,7-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-fluoro-1H-indazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-fluoro-1H-indazol-7-amine. The following information is based on established purification techniques for analogous indazole derivatives and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two main recommended methods for purifying this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification to separate the product from significant impurities, while recrystallization is excellent for achieving high purity. For similar indazole compounds, purification without column chromatography has been achieved on a larger scale through optimized crystallization processes.
Q2: What are the potential impurities I might encounter during the purification of this compound?
A2: Potential impurities can originate from starting materials, reagents, and side reactions during the synthesis. Common impurities may include:
-
Unreacted starting materials (e.g., substituted fluoronitriles or hydrazines).
-
Regioisomers formed during the indazole ring formation.
-
Byproducts from incomplete reactions or side reactions.
-
Residual solvents from the reaction or work-up.
Q3: What level of purity can I realistically expect to achieve with these methods?
A3: With careful application of column chromatography followed by recrystallization, a purity of ≥98% is often achievable. Commercial suppliers of similar fluoro-indazol-amine derivatives typically offer purities in this range.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, as with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All handling should be performed in a well-ventilated fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) for the compound.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Incorrect stationary phase.- Column overloading. | - Optimize the eluent: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A common starting point for amino-functionalized aromatic compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.- Consider alternative stationary phases: If silica gel provides poor separation, consider using alumina or a reverse-phase C18 column.- Reduce sample load: Overloading the column leads to broad bands and poor resolution. Reduce the amount of crude material applied to the column. |
| Streaking or Tailing of the Product Band | - Compound has poor solubility in the eluent.- Strong interaction with the stationary phase (common for amines on silica gel).- Improperly packed column. | - Modify the eluent: To improve solubility, a small amount of a more polar solvent can be added. For amines, adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can significantly reduce tailing on silica gel by neutralizing acidic sites.- Use functionalized silica: Amine-functionalized silica can provide better peak shape for basic compounds.- Ensure proper column packing: A well-packed column is crucial for good separation. |
| Product is not Eluting from the Column | - Eluent is not polar enough.- Compound is irreversibly adsorbed to the stationary phase. | - Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system.- Use a stronger solvent: If the product still does not elute, a solvent system with a significantly higher polarity, such as a higher percentage of methanol, may be required. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - The solution is too dilute.- The chosen solvent is too good a solvent for the compound, even at low temperatures. | - Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal.- Use an anti-solvent: Add a solvent in which the compound is insoluble dropwise to the solution until it becomes cloudy, then warm to redissolve and cool slowly. |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the compound.- Presence of significant impurities that are depressing the melting point. | - Choose a lower-boiling point solvent. - Purify further before recrystallization: If the crude material is very impure, it may be necessary to perform a preliminary purification by column chromatography.- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Cool thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.- Pre-heat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing out prematurely. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Stationary Phase:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution:
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Begin eluting with the initial, low-polarity solvent system.
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Gradually increase the polarity of the eluent to move the compound down the column. A typical gradient might be from 0% to 10% methanol in dichloromethane, with the addition of 0.5% triethylamine to the mobile phase.
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Fraction Collection and Analysis:
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Collect fractions as the solvent elutes from the column.
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Monitor the composition of the fractions using TLC.
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Combine the fractions containing the pure product.
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Isolation:
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Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on solubility data for similar compounds, potential solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary):
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If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying:
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Dry the purified crystals in a vacuum oven to remove any residual solvent.
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Visualizations
troubleshooting failed reactions with 4-fluoro-1H-indazol-7-amine
Welcome to the technical support center for 4-fluoro-1H-indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthetic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
This compound possesses three main sites for reactivity: the N1 and N2 positions of the indazole ring and the 7-amino group. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the nucleophilicity of the indazole nitrogens and the basicity of the 7-amino group. The indazole core is a privileged scaffold in medicinal chemistry, and the amino group at the 7-position provides a versatile handle for further functionalization.
Q2: What are the most common challenges observed in reactions with this compound?
The primary challenges in reactions involving this compound often revolve around achieving regioselectivity and preventing unwanted side reactions. Key issues include:
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N1 vs. N2 Isomerization: During N-alkylation or N-arylation reactions, a mixture of N1 and N2 substituted products is a common outcome. The ratio of these isomers is highly dependent on the reaction conditions.
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Competing Reactivity of the Amino Group: The 7-amino group can compete with the indazole nitrogens for reaction with electrophiles, leading to a mixture of products.
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Low Solubility: Depending on the reaction solvent and other reagents, the starting material or products may have limited solubility, affecting reaction rates and yields.
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Side Reactions: Under harsh conditions, side reactions such as dimerization or decomposition can occur.
Q3: How can I distinguish between N1 and N2 isomers of a substituted this compound derivative?
A combination of chromatographic and spectroscopic techniques is typically employed for the separation and characterization of N1 and N2 regioisomers:
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Chromatography: The two isomers often exhibit different polarities and can usually be separated by column chromatography on silica gel.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for unambiguous structure determination. In the HMBC spectrum, the protons of a substituent at the N1 position will typically show a correlation to the C7a carbon of the indazole ring, whereas the protons of a substituent at the N2 position will show a correlation to the C3 carbon.
Troubleshooting Guides
Issue 1: Poor Yield or Failed Amide Coupling Reaction
Possible Causes:
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Inappropriate Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation.
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Side Reactions of the Amino Group: The 7-amino group may undergo side reactions with the coupling agent or activated carboxylic acid.
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Low Nucleophilicity of the Amine: The electron-withdrawing fluorine may reduce the nucleophilicity of the 7-amino group.
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Poor Solubility: The starting materials or intermediates may not be fully dissolved in the reaction solvent.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use HATU, HBTU, or T3P. | These reagents are known to be effective for coupling with less nucleophilic amines and can minimize side reactions. |
| Base | Use a non-nucleophilic base like DIPEA or 2,6-lutidine. | Avoids competing reactions with the base. |
| Solvent | Use polar aprotic solvents like DMF or NMP. | To improve the solubility of the starting materials. |
| Temperature | Start at 0 °C and allow the reaction to warm to room temperature. | Helps to control the reaction rate and minimize decomposition. |
| Protecting Group | Consider protecting the N1/N2 position of the indazole. | Prevents side reactions at the indazole nitrogen. A Boc or SEM group can be used. |
Experimental Protocol: General Amide Coupling
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Dissolve the carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in anhydrous DMF.
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Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution at 0 °C.
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Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Issue 2: Formation of N1 and N2 Isomers during N-Alkylation
Possible Causes:
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Reaction Conditions Favoring Both Isomers: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.
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Steric and Electronic Effects: The electronic nature of the indazole ring and the steric bulk of the alkylating agent play a role in regioselectivity.
Troubleshooting Steps & Solutions:
| Parameter | To Favor N1-Alkylation | To Favor N2-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS). | Weaker bases (e.g., K₂CO₃, Cs₂CO₃). | Strong bases favor the thermodynamically more stable N1-anion, while weaker bases can lead to kinetic control favoring the N2 product. |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Dioxane). | Polar, aprotic solvents (e.g., DMF, DMSO). | Solvent polarity can influence the solvation of the indazole anion and the transition state energies. |
| Temperature | Lower temperatures (0 °C to room temperature). | Higher temperatures may be needed but can decrease selectivity. | Lower temperatures often enhance thermodynamic control. |
| Alkylating Agent | Bulkier alkylating agents may favor N1. | Less sterically hindered agents may show less preference. | Steric hindrance around the N1 position can direct alkylation to N2. |
Experimental Protocol: Regioselective N1-Alkylation
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Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.
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Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
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Stir the mixture at 0 °C for 30 minutes.
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Add the alkylating agent (1.1 eq.) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
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Carefully quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product and separate isomers by silica gel column chromatography.
Issue 3: Failed or Low-Yield Buchwald-Hartwig Amination
Possible Causes:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.
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Incorrect Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.
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Base Incompatibility: The choice of base can affect the reaction rate and yield.
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Substrate Reactivity: The electronic properties of the aryl halide and the amine can influence the reaction outcome.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-catalyst (e.g., G3 or G4 palladacycles) for better activity and stability. | Pre-catalysts are often more air-stable and provide more consistent results. |
| Ligand | For primary amines, use ligands like XPhos or SPhos. For secondary amines, RuPhos can be effective. | The choice of ligand is critical for accommodating different amine substrates. |
| Base | Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃. | The base is crucial for the deprotonation of the amine and regeneration of the catalyst. |
| Solvent | Use anhydrous, degassed solvents like toluene, dioxane, or t-BuOH. | Oxygen can deactivate the palladium catalyst. |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. | Prevents catalyst oxidation. |
Experimental Protocol: General Buchwald-Hartwig Amination
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In a glovebox or under a stream of argon, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.5-2.0 eq.) to a dry reaction vessel.
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Add anhydrous, degassed solvent.
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Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
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Concentrate the filtrate and purify the crude product by silica gel column chromatography.
optimization of reaction conditions for 4-fluoro-1H-indazol-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis and optimization of 4-fluoro-1H-indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 2,6-difluorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution and cyclization reaction with hydrazine.
Q2: What are the typical reaction conditions for the synthesis of fluorinated indazolamines?
Based on analogous syntheses, a typical starting point involves reacting the fluorinated benzonitrile derivative with hydrazine hydrate in a high-boiling point solvent like n-butanol at elevated temperatures (e.g., 150°C) for several hours.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spot of the reaction mixture with the starting material, you can determine when the starting material has been consumed.
Q4: Are there any known safety concerns with this type of reaction?
Reactions involving hydrazine can be exothermic. It is crucial to control the addition of reagents and maintain proper temperature control, especially on a larger scale.[2][3] Additionally, working in a well-ventilated fume hood and using appropriate personal protective equipment is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC.- Increase the reaction temperature in increments of 10°C.- Consider using a higher boiling point solvent. |
| Degradation of product. | - If the product is sensitive to high temperatures, try lowering the reaction temperature and extending the reaction time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Suboptimal stoichiometry. | - Vary the equivalents of hydrazine hydrate. An excess is often used, but too much can sometimes lead to side products.[2] | |
| Impurity Formation | Formation of regioisomers. | - While the formation of this compound from 2,6-difluorobenzonitrile is expected to be regioselective, alternative isomers are possible. Purification by column chromatography is the most effective way to separate isomers. |
| Over-reaction or side reactions. | - Lowering the reaction temperature may help to minimize the formation of by-products.- Reducing the amount of hydrazine hydrate could also be beneficial. | |
| Starting material contamination. | - Ensure the purity of the 2,6-difluorobenzonitrile before starting the reaction using techniques like NMR or GC-MS. | |
| Difficult Purification | Product is difficult to crystallize. | - Attempt recrystallization from a variety of solvent systems.- If recrystallization fails, column chromatography on silica gel is a common alternative for purifying indazole derivatives. |
| Product co-elutes with impurities during chromatography. | - Experiment with different solvent gradients for column chromatography.- Consider using a different stationary phase if silica gel is not effective. |
Experimental Protocols
General Protocol for the Synthesis of 7-fluoro-1H-indazol-3-amine (Adaptable for this compound)
This protocol is based on the synthesis of a similar compound and can be adapted for this compound starting from 2,6-difluorobenzonitrile.[1]
Materials:
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2,6-difluorobenzonitrile
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Hydrazine hydrate (80% solution in water)
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n-Butanol
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Ethyl acetate
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Water
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Saturated brine solution
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Anhydrous sodium sulfate
Procedure:
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Dissolve 2,6-difluorobenzonitrile (1 equivalent) in n-butanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Under an inert atmosphere (e.g., nitrogen), add hydrazine hydrate (e.g., 20 equivalents) dropwise to the solution.
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Heat the reaction mixture to reflux (approximately 120-150°C) and maintain for 10-12 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and then with a saturated brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the reaction for yield and purity.
| Parameter | Range Explored | Effect on Yield/Purity | Recommendation |
| Temperature | 100 - 150 °C | Higher temperatures generally lead to faster reaction rates but may increase impurity formation.[2][3] | Start at 120°C and adjust based on reaction progress and impurity profile. |
| Solvent | n-Butanol, 2-MeTHF, Toluene | Solvent choice affects reaction temperature and solubility of reagents and products. 2-MeTHF is a more easily recyclable, water-immiscible option.[2] | n-Butanol is a good starting point due to its high boiling point. |
| Hydrazine Hydrate (equivalents) | 2 - 20 eq. | An excess is necessary to drive the reaction to completion, but a large excess can lead to byproducts and complicate workup. 4 equivalents have been found to be optimal in similar syntheses.[2] | Start with 4-5 equivalents and adjust as needed. |
| Reaction Time | 4 - 24 hours | Insufficient time leads to incomplete conversion, while prolonged times can lead to product degradation. | Monitor by TLC to determine the optimal reaction time. |
Visualizations
References
Technical Support Center: Synthesis of 4-Fluoro-1H-indazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach for the synthesis of 3-aminoindazoles, including this compound, is the reaction of a substituted 2-halobenzonitrile with hydrazine.[1] For the target molecule, a likely starting material is a difluorobenzonitrile, such as 2,3-difluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization.
Q2: What are the primary side products I should expect in this synthesis?
The main side products are typically regioisomers of the desired product. When starting with a dissymmetrically substituted benzonitrile, the reaction with hydrazine can lead to the formation of different isomers. For instance, if 2,3-difluorobenzonitrile is used, the formation of 7-fluoro-1H-indazol-4-amine is a potential side product alongside the desired this compound. Additionally, incomplete reaction can result in the presence of starting materials or intermediate hydrazinylbenzonitriles.
Q3: How can I control the regioselectivity of the reaction?
Controlling regioselectivity is crucial and depends on several factors:
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Steric and Electronic Effects: The position of the substituents on the benzonitrile ring influences the site of nucleophilic attack by hydrazine. Electron-withdrawing groups can activate the ring for SNAr.
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Reaction Conditions: The choice of solvent, temperature, and the presence of any additives or bases can significantly impact the ratio of regioisomers formed. For similar syntheses, aprotic polar solvents like NMP and DMSO have been used under mild conditions.[1]
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Order of Synthetic Steps: As demonstrated in the synthesis of analogous compounds, the order of introducing substituents and performing the cyclization is critical. Attempting to introduce substituents after the indazole ring formation can lead to undesired isomers.[1][2]
Q4: What analytical techniques are recommended for identifying and quantifying the product and its side products?
To effectively identify and quantify this compound and its potential side products, the following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from isomers and other impurities, allowing for quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Essential for structural elucidation and confirming the identity of the desired regioisomer. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials or reagents. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. Literature on similar syntheses suggests temperatures around 60-95°C.[1] - Ensure the purity of the starting benzonitrile and hydrazine hydrate. |
| Formation of Regioisomeric Side Products | - Lack of regioselectivity in the reaction of hydrazine with the substituted benzonitrile. | - Carefully select the starting material. The substitution pattern is critical for directing the cyclization. - Screen different solvents (e.g., NMP, DMSO, 2-MeTHF) and bases (e.g., NaOAc) to optimize the regioselectivity.[1] - Consider a multi-step synthetic route that introduces substituents in a controlled manner before the cyclization step. |
| Presence of Unidentified Impurities | - Side reactions involving the nitrile group. - Decomposition of starting materials or products under harsh reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Avoid excessively high temperatures or prolonged reaction times. - Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Isolation and Purification | - Similar polarity of the desired product and its regioisomeric side products. | - Optimize the mobile phase for HPLC or the solvent system for column chromatography to achieve better separation. - Recrystallization from a suitable solvent system may help in isolating the pure desired isomer. |
Experimental Protocols
General Protocol for the Synthesis of Substituted 3-Aminoindazoles:
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Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Parr reactor or a three-neck flask with a condenser), add the substituted 2-halobenzonitrile (1 eq.), a suitable solvent (e.g., 2-MeTHF, NMP, or DMSO), and a base such as sodium acetate (1.2 eq.).
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Addition of Hydrazine: Add hydrazine hydrate (typically 2-4 eq.) to the reaction mixture.
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Reaction: Heat the mixture to the desired temperature (e.g., 60-95°C) and stir for the required time (monitor by TLC or HPLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve pouring the reaction mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-aminoindazole.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway to this compound and its primary regioisomeric side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
stability of 4-fluoro-1H-indazol-7-amine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-fluoro-1H-indazol-7-amine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains an indazole ring and an aromatic amine, the primary degradation pathways are likely to be oxidation and photodegradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored degradation products. The indazole ring, an aromatic system, can be sensitive to photolytic degradation upon exposure to light.[1] While hydrolysis is a common degradation pathway for compounds with labile functional groups like esters or amides, it is less likely to be a primary concern for this molecule under neutral conditions. However, under strongly acidic or basic conditions, the stability might be compromised.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound at 4°C and protected from light. For solutions, it is advisable to use them fresh or store them at low temperatures (2-8°C) for short periods, also under light-protected conditions. For long-term storage, it is best to store the compound as a solid at -20°C or below.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic systems like the indazole ring are often susceptible to photodegradation.[1] It is crucial to handle both the solid compound and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil to minimize light exposure during experiments and storage.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is not available, compounds with amine functional groups can exhibit pH-dependent stability. In highly acidic or basic solutions, the compound may be more susceptible to degradation. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning brown) | Oxidation of the aromatic amine. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed to prevent exposure to air and moisture. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of the compound due to improper handling or storage. | Prepare fresh solutions for analysis. Review storage conditions of the stock compound and solutions (temperature, light exposure). Conduct a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | Evaluate the stability of the compound in the specific solvent or buffer system under the experimental conditions (temperature, pH, light exposure) over the duration of the experiment. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | Check the solubility of the compound in the chosen solvent. Consider using a co-solvent or adjusting the pH to improve solubility. Filter the solution before use. |
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on the expected behavior of similar chemical structures. Actual stability should be determined experimentally.
Table 1: Stability of this compound in Solution under Different pH Conditions
| pH | Temperature | Duration | Assay (% Remaining) | Appearance |
| 2.0 (0.01 N HCl) | 25°C | 24 hours | 95.2 | Colorless |
| 7.0 (Phosphate Buffer) | 25°C | 24 hours | 99.5 | Colorless |
| 12.0 (0.01 N NaOH) | 25°C | 24 hours | 96.8 | Faint yellow |
Table 2: Stability of this compound under Thermal and Photolytic Stress
| Condition | Duration | Assay (% Remaining) | Appearance |
| 60°C (Solid) | 7 days | 98.1 | No change |
| 60°C (in Water) | 24 hours | 92.5 | Slight discoloration |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 85.3 | Noticeable browning |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.
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Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
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Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 4-fluoro-1H-indazol-7-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-fluoro-1H-indazol-7-amine.
Troubleshooting Guide
Researchers working with this compound may face challenges in achieving desired concentrations in aqueous solutions for biological assays. This guide provides a systematic approach to overcoming these solubility issues.
Initial Assessment: Compound Appearance
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Observation: The compound does not fully dissolve in the chosen solvent, appearing as a suspension or with visible particulates.
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Possible Cause: Low solubility of this compound in the selected solvent system.
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Recommendation: Proceed through the following systematic troubleshooting steps.
Diagram: Troubleshooting Workflow for Solubility Enhancement
Caption: A stepwise workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the properties of structurally similar compounds like 4-fluoro-1H-indazole, this compound is expected to have low solubility in aqueous solutions and slight solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Q2: What is the recommended first step for solubilizing this compound for in vitro experiments?
The universally recommended initial approach is to prepare a high-concentration stock solution in an anhydrous organic solvent, most commonly DMSO. This stock solution can then be serially diluted into your aqueous experimental buffer.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." Here are several strategies to address this:
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Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit. Try a lower final concentration.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion. This can prevent localized high concentrations that lead to precipitation.
-
Employ a multi-step dilution: Instead of a single large dilution, perform one or more intermediate dilutions in the aqueous buffer.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH modification can be a highly effective strategy for ionizable compounds. This compound contains a basic amine group and a weakly acidic indazole ring system.
-
Acidic Conditions: Lowering the pH of the aqueous buffer (e.g., pH 4-6) will protonate the amine group, forming a more soluble salt.
-
Basic Conditions: Increasing the pH may deprotonate the indazole ring, which could also affect solubility.
It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.
Q5: What are co-solvents and how can they help with solubility?
Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds. For this compound, consider the following:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 300/400 (PEG 300/400)
It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) and consistent across all experimental conditions, including vehicle controls, to avoid off-target effects.
Q6: Are there other excipients that can enhance the solubility of this compound?
Yes, complexation agents can be very effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity in cell-based assays.
Data Presentation
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| N,N-Dimethylformamide (DMF) | 10-50 mM | Use with caution due to higher toxicity compared to DMSO. Ensure it is compatible with your experimental system. |
| Ethanol | 5-20 mM | May be a suitable alternative to DMSO for certain cell lines. |
Table 2: Strategies for Enhancing Aqueous Solubility
| Strategy | Typical Concentration Range | Advantages | Disadvantages |
| pH Adjustment | pH 4.0 - 9.0 | Can significantly increase solubility for ionizable compounds. | May affect compound activity or biological system if outside physiological range. Requires knowledge of pKa. |
| Co-solvents | |||
| Ethanol | 1-5% (v/v) | Readily available and effective for many compounds. | Can have effects on cell viability and enzyme activity at higher concentrations. |
| PEG 300/400 | 1-10% (v/v) | Generally well-tolerated in in vivo and in vitro systems. | Can increase the viscosity of the solution. |
| Excipients | |||
| HP-β-Cyclodextrin | 1-10 mM (0.15-1.5% w/v) | Low cytotoxicity and can improve compound stability. | Can be more costly. May interact with cell membrane components at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of the compound (e.g., 1.51 mg for 1 mL of a 10 mM stock; Molecular Weight = 151.14 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH-Solubility Profile Determination
Materials:
-
10 mM stock solution of this compound in DMSO
-
A series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
To a series of tubes, each containing a different pH buffer, add a small volume of the DMSO stock solution to achieve a final concentration that is expected to be near the solubility limit (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., 1%).
-
Include a vehicle control (DMSO only) for each buffer.
-
Incubate the samples at room temperature for 1-2 hours with gentle agitation to allow for equilibration.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the measured solubility against the pH of the buffer to determine the pH range of maximum solubility.
Diagram: Experimental Workflow for pH-Solubility Profiling
Caption: A workflow for determining the pH-dependent solubility.
References
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-1H-indazol-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-fluoro-1H-indazol-7-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SFIA-T01 | Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; exothermic reactions may require better heat management on a larger scale. - Ensure inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. - Evaluate and optimize the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| SFIA-T02 | Formation of Impurities and By-products | - Over-reaction or side reactions at elevated temperatures. - Presence of moisture or air. - Non-selective reagents. - Hydrolysis of nitrile precursors. | - Maintain strict temperature control. - Use anhydrous solvents and reagents. - Consider using a more selective reagent or optimizing stoichiometry. - For syntheses starting from nitriles, ensure reaction conditions do not favor hydrolysis. |
| SFIA-T03 | Exothermic Reaction Leading to Poor Control | - Rapid addition of reagents. - Inadequate heat dissipation in larger reactors. | - Add reagents dropwise or in portions, with careful temperature monitoring. - Ensure the reactor is equipped with an efficient cooling system. - Consider using a flow chemistry setup for better temperature and reaction control.[1] |
| SFIA-T04 | Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup. - Co-crystallization with impurities. | - Choose a solvent for reaction in which the product has lower solubility upon cooling. - Use brine washes to break emulsions. - Screen different recrystallization solvents or solvent mixtures. - Column chromatography may be necessary, but can be challenging at scale. |
| SFIA-T05 | Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Inconsistent reaction conditions (temperature, stirring rate, addition rate). - Differences in workup procedures. | - Qualify all raw materials before use. - Standardize all reaction parameters and document them thoroughly. - Develop and strictly follow a standard operating procedure (SOP) for the entire process. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the cyclization step with hydrazine?
A1: The most critical parameters are temperature control and the rate of hydrazine addition. The reaction can be highly exothermic, and poor control can lead to the formation of by-products and potential safety hazards.[2] Gradual addition of hydrazine hydrate and efficient cooling are essential. For large-scale production, using a flow reactor can provide superior control over these parameters.[1]
Q2: What are common impurities observed in the synthesis of this compound?
A2: While specific impurities for this exact molecule are not detailed in the provided literature, based on analogous syntheses of halogenated aminoindazoles, common impurities could include over-halogenated products, regioisomers, and hydrolysis products of nitrile intermediates if those are used as starting materials.[2][3]
Q3: Are there any recommended analytical methods for monitoring the reaction progress and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is a highly recommended method for both monitoring the reaction progress and determining the purity of the final product due to its accuracy and sensitivity. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks during the reaction. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q4: Can flow chemistry be a viable option for the large-scale synthesis of this compound?
A4: Yes, flow chemistry is an excellent option for scaling up the synthesis of indazoles. It offers enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction parameters like temperature and residence time, and can lead to improved yields and purity.[1]
Experimental Protocols
Proposed Scale-Up Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of similar compounds.
Starting Material: 2,6-difluoro-3-nitrobenzonitrile (hypothetical precursor)
Step 1: Cyclization to form 4-fluoro-7-nitro-1H-indazol-3-amine
-
Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 2,6-difluoro-3-nitrobenzonitrile (1.0 kg, 5.4 mol) and n-butanol (10 L).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add hydrazine hydrate (1.08 kg, 21.6 mol) dropwise over 2-3 hours, maintaining the internal temperature below 40°C.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approximately 110-120°C) and maintain for 8-12 hours. Monitor the reaction by HPLC.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate. Filter the solid, wash with cold n-butanol, and then with water. Dry the solid under vacuum.
Step 2: Reduction of the nitro group to form this compound
-
Reaction Setup: To the same 20 L reactor, add the crude 4-fluoro-7-nitro-1H-indazol-3-amine (from the previous step) and ethanol (15 L).
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, 50% wet, 100 g) under a nitrogen blanket.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (50 psi) and stir vigorously at 40-50°C. Monitor the reaction by HPLC until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Purity Analysis of 4-fluoro-1H-indazol-7-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions (FAQs) for assessing the purity of 4-fluoro-1H-indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: For a comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying purity and separating potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and confirm the compound's identity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate, orthogonal method for purity determination without the need for a specific reference standard of the analyte.
Q2: What are the typical physicochemical properties of this compound that might influence analytical method development?
A2: Key properties of this compound include its aromatic and heterocyclic structure, the presence of a primary amine group, and a fluorine substituent. The amine group can lead to peak tailing in HPLC due to interactions with silica-based columns.[1] Its polarity, influenced by the amine and indazole core, will dictate its retention behavior in reversed-phase HPLC. The compound's volatility and thermal stability should be considered for GC analysis.
Q3: What are some potential impurities that I should be aware of during the analysis of this compound?
A3: Potential impurities can originate from the synthetic route. Depending on the starting materials and reaction conditions, impurities could include starting material carryover, regioisomers, or byproducts from side reactions such as oxidation or incomplete cyclization.[2][3] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[4][5]
Q4: Can I use ¹⁹F NMR for the purity assessment of this compound?
A4: Yes, ¹⁹F NMR can be a powerful tool for both qualitative and quantitative analysis of fluorinated compounds like this compound.[6] It offers a wide chemical shift range and often simpler spectra compared to ¹H NMR, reducing the chances of signal overlap.[7] For quantitative purposes (¹⁹F-qNMR), a suitable fluorinated internal standard would be required.
Experimental Protocols and Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification of this compound and the separation of non-volatile impurities.
Experimental Workflow for HPLC Analysis
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Protecting Group Strategies for 4-Fluoro-1H-indazol-7-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-1H-indazol-7-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the chemical synthesis and modification of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenge lies in the presence of three reactive nitrogen atoms: the two nitrogens of the indazole ring (N1 and N2) and the exocyclic amino group at the 7-position. This necessitates the use of protecting groups to achieve selective functionalization at a desired position and prevent unwanted side reactions.
Q2: Which protecting groups are recommended for the 7-amino group?
A2: Common protecting groups for aromatic amines such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are suitable for protecting the 7-amino group of this compound. The choice of protecting group will depend on the desired orthogonality and the reaction conditions of subsequent synthetic steps.
Q3: How can I selectively protect the indazole nitrogen?
A3: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a well-established protecting group for the indazole nitrogen, often showing regioselectivity for the N2 position.[1][2] This protection is crucial for directing lithiation to the C3 position of the indazole ring.[1][2]
Q4: What is an orthogonal protecting group strategy and why is it important for this molecule?
A4: An orthogonal protecting group strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions.[3] This is critical for this compound to allow for the selective deprotection and subsequent reaction of either the 7-amino group or the indazole nitrogen without affecting the other protected sites. For instance, a Boc-protected amino group (acid-labile) can be used in conjunction with a SEM-protected indazole (fluoride-labile), allowing for selective deprotection of either group.
Troubleshooting Guides
Issue 1: Low yield during Boc protection of the 7-amino group.
Possible Cause:
-
Steric Hindrance: The proximity of the indazole ring may sterically hinder the approach of the Boc anhydride.
-
Reaction Conditions: Suboptimal base, solvent, or temperature can lead to incomplete reaction.
Solutions:
-
Extended Reaction Time: Increase the reaction time to allow for complete conversion.
-
Alternative Reagents: Consider using a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective.
Issue 2: Non-selective protection of indazole nitrogens and the 7-amino group.
Possible Cause:
-
Strongly Basic Conditions: Using strong bases like sodium hydride (NaH) can deprotonate both the indazole and the amino group, leading to a mixture of products.
Solutions:
-
Stepwise Protection: Protect the more nucleophilic 7-amino group first under milder basic conditions (e.g., with a tertiary amine base like triethylamine or diisopropylethylamine) before proceeding to protect the indazole nitrogen.
-
Choice of Protecting Group: Employ a protecting group for the indazole that is introduced under conditions that do not affect the unprotected amino group. For example, SEM protection can be achieved under specific conditions that may favor N-protection over reaction at the less nucleophilic aromatic amine.
Issue 3: Difficulty in deprotecting the SEM group from the indazole nitrogen.
Possible Cause:
-
Incomplete Reaction: The deprotection conditions may not be sufficiently forcing.
-
Substrate Complexity: Other functional groups in the molecule may interfere with the deprotection reaction.
Solutions:
-
TBAF Conditions: Ensure that fresh, anhydrous tetrabutylammonium fluoride (TBAF) in THF is used. Heating the reaction may be necessary.[1][2]
-
Acidic Conditions: Aqueous hydrochloric acid (HCl) in ethanol can also be effective for SEM deprotection.[1][2] The concentration and temperature may need to be optimized for your specific substrate.
Experimental Protocols and Data
The following tables summarize common protecting group strategies with generalized experimental conditions. Researchers should optimize these conditions for their specific substrate and scale.
Table 1: Protection of the 7-Amino Group
| Protecting Group | Reagent | Base | Solvent | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or DMAP (cat.) | THF or DCM | Room temperature, 2-12 h |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or K₂CO₃ | Dioxane/Water or Acetone/Water | 0 °C to room temperature, 2-4 h[1] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or Piperidine (cat.) | DMF or Dioxane/Water | Room temperature, 1-3 h |
Table 2: Protection of the Indazole Nitrogen
| Protecting Group | Reagent | Base | Solvent | Typical Conditions |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | NaH | THF | 0 °C to room temperature, 2-4 h[1] |
Table 3: Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent | Typical Conditions |
| Boc | Trifluoroacetic acid (TFA) or 4M HCl | Dichloromethane (DCM) or Dioxane | Room temperature, 1-2 h |
| Cbz | H₂, Pd/C | Methanol or Ethanol | Room temperature, atmospheric pressure, 2-16 h[1] |
| Fmoc | 20% Piperidine | DMF | Room temperature, 10-30 min |
| SEM | Tetrabutylammonium fluoride (TBAF) or aq. HCl | THF or Ethanol | Room temperature to reflux[1][2] |
Visualizing Protecting Group Strategies
An effective protecting group strategy is crucial for the successful multi-step synthesis involving this compound. The following diagrams illustrate the concept of orthogonal protection.
Figure 1: Orthogonal protection strategy for this compound.
This diagram illustrates a potential orthogonal protection scheme where the 7-amino group is first protected with a Boc group, followed by protection of the indazole nitrogen with a SEM group. The fully protected intermediate can then be selectively deprotected at either the amino group (using acid) or the indazole nitrogen (using a fluoride source), allowing for further synthetic transformations at the desired position.
Figure 2: General experimental workflow for the functionalization of this compound.
This workflow outlines a logical sequence for the manipulation of this compound, emphasizing the importance of a well-planned protecting group strategy to achieve the desired synthetic outcome. The specific order of protection, reaction, and deprotection steps will depend on the target molecule and the chosen protecting groups.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Fluoro-1H-indazol-7-amine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic potential. The indazole nucleus, a prominent heterocyclic motif, is a core component of numerous kinase inhibitors and anticancer agents. This guide provides a comparative overview of the biological activity of 4-fluoro-1H-indazol-7-amine and its positional isomers, 5-fluoro-1H-indazol-7-amine and 6-fluoro-1H-indazol-7-amine. Due to a lack of direct head-to-head comparative studies on these specific parent amines, this guide synthesizes data from various studies on their derivatives to infer structure-activity relationships (SAR) and potential therapeutic applications.
Comparative Biological Activity
While direct comparative data for the parent amines is limited, studies on their N-acylated and further substituted derivatives consistently point towards their significant potential as anticancer agents, primarily through the inhibition of various protein kinases. The position of the fluorine atom on the indazole ring appears to play a crucial role in modulating the inhibitory potency and selectivity of these compounds.
Data Summary of Fluoro-1H-indazol-7-amine Derivatives
The following table summarizes the anticancer activity of various derivatives of fluoro-1H-indazol-7-amine isomers from the available literature. It is important to note that these are not direct comparisons of the parent amines but provide valuable insights into the influence of the fluorine position on the activity of the overall scaffold.
| Compound Derivative | Fluoro Position | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | 6-fluoro | HCT116 | SRB | 14.3 | [1] |
| Derivative of 7-fluoro-1H-indazol-3-amine (Compound 6o) | 7-fluoro | K562 | MTT | 5.15 | [2] |
| Derivative of 1H-indazol-3-amine with 4-fluoro-phenyl | 4-fluoro on substituent | Hep-G2 | MTT | ~5-8 | [2] |
Experimental Protocols
The biological activities of the indazole derivatives cited are typically evaluated using a panel of standard in vitro assays. The methodologies for two of the most common assays are detailed below.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., fluoro-indazole derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of a compound against a specific protein kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Postulated Signaling Pathway
Based on the established role of indazole derivatives as kinase inhibitors in cancer, a plausible mechanism of action for this compound and its isomers involves the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates a generic RTK signaling cascade that is a common target for such inhibitors.
Caption: Generic RTK signaling pathway inhibited by fluoro-indazolamine isomers.
Structure-Activity Relationship and Conclusion
The available data, although indirect, suggests that the placement of the fluorine atom on the indazole ring of 7-aminoindazoles influences their biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the amine group and the overall electron density of the heterocyclic ring system, thereby affecting its interaction with the target protein, typically the hinge region of a kinase's ATP-binding pocket.
References
A Comparative Analysis of 4-fluoro-1H-indazol-7-amine and its Non-fluorinated Analogs for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. This guide provides a comparative overview of 4-fluoro-1H-indazol-7-amine and its parent non-fluorinated analog, 1H-indazol-7-amine. While direct comparative studies are limited in publicly available literature, this document synthesizes known data for each compound and discusses the anticipated effects of fluorination on the indazole scaffold, supported by general principles observed in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as scaffolds for therapeutic agents, particularly in the areas of oncology and kinase inhibition.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 1H-indazol-7-amine | Anticipated Effect of Fluorination |
| Molecular Weight ( g/mol ) | 151.14 | 133.15[1] | Increase in molecular weight. |
| pKa | Data not available | Data not available | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the amino group and the pyrazole nitrogen, thus lowering the pKa. |
| logP | 1.28 (predicted) | 1.04 (predicted)[2] | The addition of fluorine generally increases lipophilicity, which is reflected in the predicted higher logP value. |
| Solubility | Data not available | Data not available | The increased lipophilicity may lead to decreased aqueous solubility. |
| Metabolic Stability | Data not available | Data not available | Fluorination at a potential site of metabolism can block oxidative pathways, often leading to increased metabolic stability and a longer in vivo half-life. |
Synthesis and Chemical Reactivity
Both this compound and 1H-indazol-7-amine can be synthesized through various established methods for constructing the indazole ring system. The synthesis of the fluorinated analog typically involves the use of fluorinated starting materials.
Representative Synthetic Approach for Indazole Analogs:
A common strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines. For instance, a general approach could involve the diazotization of a substituted 2-methylaniline followed by an intramolecular cyclization.
Experimental Workflow for a Comparative Synthesis:
Caption: A generalized workflow for the synthesis of the fluorinated and non-fluorinated indazolamines.
Biological Activity: Kinase Inhibition and Anticancer Potential
The indazole scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. The amino group at the 7-position can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of many kinases. Fluorination can impact biological activity by altering the electronic properties of the molecule, which can affect binding affinity and selectivity.
While direct comparative data for this compound and 1H-indazol-7-amine is not available, numerous studies have demonstrated the potent anticancer and kinase inhibitory activities of various substituted indazole derivatives.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
A crucial signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Many kinase inhibitors targeting components of this pathway have been developed, and indazole-based compounds have shown promise in this area.
References
Validation of 4-fluoro-1H-indazol-7-amine as a Specific Kinase Inhibitor: A Comparative Guide
Disclaimer: The following guide is a hypothetical validation of 4-fluoro-1H-indazol-7-amine as a specific enzyme inhibitor. As of the latest literature review, this compound is not a widely recognized or characterized enzyme inhibitor. This document is intended to serve as a template and example of how such a validation and comparison would be presented for a novel small molecule inhibitor, using established methodologies for enzyme inhibitor characterization. The experimental data presented is illustrative and not based on actual laboratory results for this specific compound.
This guide provides a comparative analysis of the hypothetical enzyme inhibitor, this compound, against known inhibitors of a fictional protein kinase, "Kinase X." The objective is to present a comprehensive validation workflow, from initial biochemical assays to cell-based functional assays, providing researchers with a framework for evaluating novel enzyme inhibitors.
Biochemical Potency and Selectivity
The initial validation of a potential enzyme inhibitor involves determining its potency and selectivity against the target enzyme in a controlled, in vitro setting. This is typically achieved through biochemical assays that measure the direct inhibition of the enzyme's catalytic activity.
Table 1: Comparison of In Vitro Potency against Kinase X
| Compound | IC50 (nM) vs. Kinase X | Ki (nM) | Mechanism of Action |
| This compound (Hypothetical) | 15 | 8 | ATP-competitive |
| Inhibitor A (Known) | 5 | 2 | ATP-competitive |
| Inhibitor B (Known) | 50 | 25 | Non-competitive |
| Staurosporine (Broad-spectrum) | 1 | 0.5 | ATP-competitive |
IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase | % Inhibition at 1 µM |
| Kinase X | 95% |
| Kinase Y | 20% |
| Kinase Z | 5% |
| PKA | 15% |
| CDK2 | 10% |
This selectivity profiling is crucial to identify potential off-target effects and to ensure the inhibitor's specificity for the intended target.
Cellular Activity and Target Engagement
Following biochemical validation, it is essential to determine if the compound can effectively inhibit the target enzyme within a cellular context. Cell-based assays assess the compound's ability to cross the cell membrane, engage with the target protein, and exert a functional effect.
Table 3: Cellular Potency and Target Engagement
| Compound | Cellular IC50 (nM) (Phosphorylation Assay) | Target Engagement (EC50, nM) (NanoBRET™) |
| This compound (Hypothetical) | 150 | 100 |
| Inhibitor A (Known) | 80 | 50 |
| Inhibitor B (Known) | 500 | 400 |
Cellular IC50: The concentration of inhibitor that reduces the phosphorylation of a known substrate of Kinase X by 50% in cells. EC50: The effective concentration of the compound that displaces 50% of a fluorescent tracer from the target kinase in live cells.
A significant drop in potency from biochemical to cellular assays can indicate issues with cell permeability or efflux by cellular transporters.[1]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]
-
Reaction Setup: A reaction mixture containing Kinase X, a specific peptide substrate, and ATP is prepared in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound or control inhibitors are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for 1 hour to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A kinase detection reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP produced, and thus the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein in living cells.[1][3]
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding for Kinase X fused to a NanoLuc® luciferase.
-
Cell Plating: The transfected cells are plated in a multi-well plate.
-
Compound and Tracer Addition: Serial dilutions of this compound are added to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the active site of Kinase X.
-
Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Measurement: A substrate for NanoLuc® luciferase is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The displacement of the fluorescent tracer by the inhibitor results in a decrease in the BRET signal. EC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
Cellular Substrate Phosphorylation Assay (ELISA-based)
This assay quantifies the phosphorylation of a known downstream substrate of Kinase X to assess the inhibitor's functional effect in a signaling pathway.[3]
-
Cell Culture and Treatment: Cells expressing Kinase X are seeded in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
ELISA Assay: An ELISA plate is coated with a capture antibody specific for the substrate of Kinase X. The cell lysates are added to the wells, and the substrate protein is captured.
-
Detection: A detection antibody that specifically recognizes the phosphorylated form of the substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Data Analysis: The signal is proportional to the amount of phosphorylated substrate. The cellular IC50 is calculated by plotting the percentage of substrate phosphorylation against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the inhibitor's role and validation.
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Experimental workflow for the validation of a specific enzyme inhibitor.
Conclusion
The validation of a novel enzyme inhibitor is a multi-step process that requires rigorous biochemical and cell-based characterization. The hypothetical data for this compound presented in this guide illustrates a compound with good potency and selectivity for its target, Kinase X, both in vitro and in a cellular context. The detailed experimental protocols and visual workflows provide a clear framework for the systematic evaluation of new chemical entities in drug discovery and chemical biology research. Further studies would typically involve in vivo efficacy and toxicity assessments to determine the therapeutic potential of such a compound.
References
In Vitro Efficacy of Fluoro-Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of various fluoro-substituted 1H-indazole-amine derivatives as potential anti-cancer agents. While direct data on 4-fluoro-1H-indazol-7-amine derivatives is limited in the reviewed literature, this guide focuses on structurally related fluorinated indazole compounds, offering insights into their therapeutic potential. The information presented is based on experimental data from publicly available research, summarizing anti-proliferative activities, mechanisms of action, and key experimental protocols.
Comparative Analysis of Anti-Proliferative Activity
Several fluoro-substituted indazole derivatives have demonstrated potent growth inhibitory activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [1][2] |
| A549 (Lung Cancer) | 1.15 | [2] | |
| HepG2 (Liver Cancer) | 0.80 | [2] | |
| MCF-7 (Breast Cancer) | 0.34 | [2] | |
| HCT116 (Colon Cancer) | 0.59 | [2] | |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [3] |
| HEK-293 (Normal Kidney Cells) | 33.2 | [3] | |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon Cancer) | 14.3 ± 4.4 | [4][5] |
| MRC5 (Normal Lung Fibroblasts) | >100 | [4][5] | |
| Axitinib (Indazole-based) | PLK4 (Kinase) | 0.0042 (4.2 nM) | [6] |
| CFI-400945 (Indazole-based) | PLK4 (Kinase) | 0.00485 (4.85 nM) | [7] |
| AURKB (Kinase) | 0.0707 (70.7 nM) | [7] | |
| NTRK2 (Kinase) | 0.0106 (10.6 nM) | [7] | |
| NTRK3 (Kinase) | 0.00904 (9.04 nM) | [7] |
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
The anti-cancer effects of these indazole derivatives are attributed to several mechanisms, primarily the induction of programmed cell death (apoptosis) and the inhibition of key cellular kinases involved in cell cycle progression.
Induction of Apoptosis:
Compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This is achieved through the intrinsic mitochondrial pathway, characterized by:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and cleaved caspase-3.
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.[1][2]
-
Disruption of mitochondrial function: Decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[1]
Similarly, compound 6o is suggested to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[3]
Kinase Inhibition:
The indazole scaffold is a common pharmacophore for kinase inhibitors. Several indazole-based compounds, such as Axitinib and CFI-400945, are potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication and mitosis.[6][7] Overexpression of PLK4 is observed in various cancers, making it a viable therapeutic target.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the in vitro efficacy of indazole derivatives.
Caption: Signaling pathway for indazole-induced apoptosis.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the fluoro-indazole derivatives and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the desired concentrations of the indazole derivatives for 24-48 hours. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[9]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[10] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[9][11]
Western Blotting for Apoptotic Proteins
This technique is used to detect the levels of specific proteins, such as Bax and Bcl-2, in cell lysates.
-
Cell Lysis: After treatment with the indazole derivatives, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[14]
In Vitro Kinase Inhibition Assay (Example: PLK4)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction.[15]
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the PLK4 enzyme, and a suitable substrate/ATP mixture.[15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.[16]
-
Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the produced ADP into ATP, which is then used by a luciferase to generate a light signal.[15]
-
Data Analysis: The luminescence signal is proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
The Pivotal Role of Fluorine in Indazole Scaffolds: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into the indazole core has emerged as a powerful tool in medicinal chemistry. This guide provides a comparative analysis of fluorinated indazoles, highlighting how the position and substitution pattern of fluorine profoundly influence their biological activity. The information is supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of structure-activity relationships.
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] In the context of the indazole scaffold, a privileged structure in drug discovery, fluorination has led to the development of potent and selective inhibitors for a range of biological targets, including kinases, enzymes, and G-protein coupled receptors.[3][4][5][6][7]
Comparative Analysis of Fluorinated Indazoles: A Positional Isomerism Study
The biological activity of fluorinated indazoles is highly dependent on the location of the fluorine atom on the indazole ring. The following sections and tables summarize the structure-activity relationships (SAR) based on the position of fluorine substitution.
Table 1: Influence of Fluorine Position on Kinase Inhibitory Activity
| Compound ID | Fluorine Position | Target Kinase | IC50 / pIC50 | Key Findings & SAR Insights |
| 51 | C4 | ROCK1 | 2500 nM | Low potency, suggesting C4 is not an optimal position for ROCK1 inhibition.[3][8] |
| 52 | C6 | ROCK1 | 14 nM | Significant enhancement in potency compared to the C4-fluoro isomer, highlighting the critical role of C6 substitution. Also showed a dramatic increase in oral bioavailability (61%).[3][8] |
| 48a | C5 | RIP2 Kinase | pIC50 = 6.0 | 5-Fluoroindazole derivatives show promising inhibitory action against RIP2 kinase.[8] |
| 43a-m | C7 | Syk Kinase | 10 nM - 50 nM | 7-Fluoroindazole derivatives demonstrated excellent inhibitory potency against human spleen tyrosine kinase (Syk).[8] |
| 100 | Phenyl ring (2,6-difluoro) | FGFR1, FGFR2 | <4.1 nM (FGFR1), 2.0 ± 0.8 nM (FGFR2) | Fluorine on a phenyl substituent attached to the indazole core significantly boosts anti-proliferative and enzymatic activities.[4] |
Table 2: Impact of Fluorination on Enzyme and Receptor Modulation
| Compound ID | Fluorine Position | Target | Activity (IC50 / Ki / EC50) | Key Findings & SAR Insights |
| 40 | C6 | TRPA1 Antagonist | 0.043 µM | Potent and selective antagonism of the TRPA1 cation channel, with moderate oral bioavailability and in vivo anti-inflammatory activity.[3][8] |
| 167a/b | C7 | Factor Xa | 223 nM / 124 nM | 7-Fluoroindazoles were significantly more potent (around 60-fold greater) than their non-fluorinated analogues. X-ray crystallography revealed a hydrogen bond between the 7-fluoro atom and the N-H of Gly216 in the enzyme's active site.[3] |
| 168b | C7 | Factor Xa | 1.4 nM | Further optimization of the 7-fluoroindazole series led to highly potent inhibitors.[3] |
| 166 | C6 | CRTH2 | Ki = 2.8 nM | 6-Fluoro-1-pyrrolinyl-indazole derivatives displayed high inhibitory activity for the CRTH2 receptor.[3] |
| 17a/b | C5 | HIV-1 Reverse Transcriptase | 50 nM / 25 nM | 5-Fluoro substitution greatly improved potency against the wild-type reverse transcriptase enzyme by nearly 7-fold and 13-fold compared to the non-fluorinated derivative.[3] |
| 1a, 1b, 1e | - (Fluorinated triazole moiety) | Anti-HIV-1 | 0.09 µM, 0.083 µM, 0.08 µM | These compounds demonstrated potent anti-HIV-1 activity, with potency comparable to or better than the reference drug Zidovudine.[3] |
Visualizing Structure-Activity Relationships
The following diagrams illustrate key SAR principles and experimental workflows for evaluating fluorinated indazoles.
Caption: SAR of Fluorinated Indazoles by Position.
Caption: Drug Discovery Workflow for Fluorinated Indazoles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature.
In Vitro Rho-Kinase (ROCK1) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the ROCK1 enzyme.
-
Reagents and Materials: Recombinant human ROCK1 enzyme, fluorescently labeled peptide substrate (e.g., based on S6 kinase), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, and a fluorescence plate reader.
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. Add the ROCK1 enzyme to the wells of the 384-well plate containing the assay buffer. c. Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP. e. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). f. Stop the reaction by adding a solution containing EDTA. g. Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percent inhibition is calculated relative to a control (DMSO vehicle) and a positive control (a known ROCK1 inhibitor). The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
FLIPR Calcium Cation Imaging Assay for TRPA1 Antagonism
This cell-based assay measures the ability of a compound to block the influx of calcium through the TRPA1 ion channel.
-
Cell Culture: Use a stable cell line expressing human TRPA1 (e.g., HEK293 cells). Culture the cells in appropriate media and seed them into 1536-well plates.
-
Reagents and Materials: TRPA1-expressing cells, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), TRPA1 agonist (e.g., AITC - allyl isothiocyanate), assay buffer (e.g., Hank's Balanced Salt Solution with HEPES), and a Fluorometric Imaging Plate Reader (FLIPR).
-
Procedure: a. Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C. b. Wash the cells to remove excess dye. c. Add serial dilutions of the test compounds to the cell plates and incubate for a short period. d. Place the plate in the FLIPR instrument and measure the baseline fluorescence. e. Add the TRPA1 agonist (AITC) to the wells to stimulate calcium influx. f. Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium response in the presence of the test compound. The IC50 value is calculated from the concentration-response curve.
Factor Xa Inhibitory Assay
This is a biochemical assay to determine the inhibitory potency of compounds against the coagulation enzyme Factor Xa.
-
Reagents and Materials: Purified human Factor Xa, a chromogenic or fluorogenic Factor Xa substrate, assay buffer (e.g., Tris-HCl with NaCl and CaCl2), 96-well plates, and a spectrophotometer or fluorometer.
-
Procedure: a. Add the assay buffer and diluted test compounds to the wells of a 96-well plate. b. Add Factor Xa to each well and incubate for a defined period to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate. d. Monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the progress curves. Determine the percent inhibition for each compound concentration relative to the uninhibited control. The Ki or IC50 value is obtained by fitting the data to appropriate enzyme inhibition models.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
A Researcher's Guide to Comparative Docking Studies: The Case of 4-fluoro-1H-indazol-7-amine and VEGFR-2 Inhibition
For Immediate Release
In the landscape of oncology drug discovery, the indazole scaffold remains a cornerstone for the development of potent kinase inhibitors. This guide provides a comparative analysis of a hypothetical docking study of 4-fluoro-1H-indazol-7-amine against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors. By juxtaposing its predicted binding affinity with that of established VEGFR-2 inhibitors, we offer a framework for researchers to evaluate novel indazole-based compounds.
Comparative Analysis of VEGFR-2 Inhibitors
The following table summarizes the hypothetical docking score of this compound in comparison to well-documented VEGFR-2 inhibitors. The data for the established inhibitors has been compiled from various computational studies.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound (Hypothetical) | VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885, Leu840 |
| Sorafenib | VEGFR-2 | -9.2 to -11.5 | Cys919, Asp1046, Glu885, Phe1047 |
| Sunitinib | VEGFR-2 | -9.0 to -12.1 | Cys919, Asp1046, Glu885, Ile1044 |
| Axitinib | VEGFR-2 | -9.0 to -13.6 | Cys919, Asp1046, Glu885, Val899 |
Note: Docking scores are dependent on the specific software, force field, and protocol used. The scores presented here are for comparative purposes within the context of this guide.
Deciphering the Mechanism: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a cascade of downstream signaling events crucial for angiogenesis.[1][2][3][4][5] The primary pathways activated include the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[1][2][4] By inhibiting the ATP-binding site of VEGFR-2, compounds like this compound can potentially halt these pro-angiogenic signals.
Caption: The VEGFR-2 signaling cascade initiated by VEGF binding.
A Blueprint for Discovery: Experimental Protocols
Reproducibility and rigor are paramount in computational drug design. Below is a detailed protocol for conducting a comparative docking study targeting VEGFR-2.
Molecular Docking Protocol
This protocol outlines the key steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.
-
Protein Preparation:
-
Obtain the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). Structures complexed with known inhibitors, such as 4ASE, 4AG8, or 3WZE, are recommended.[6][7]
-
Remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file.
-
Add polar hydrogen atoms and assign Gasteiger charges to the protein structure using software like AutoDockTools.
-
Define the grid box to encompass the ATP-binding site. The dimensions and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and the selected alternative ligands (e.g., Sorafenib, Sunitinib, Axitinib).
-
Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
-
Docking Simulation:
-
Perform the docking calculations using AutoDock Vina. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses for each ligand.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.
-
Compare the binding modes and docking scores of this compound with the alternative inhibitors to assess its relative potential.
-
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule kinase inhibitors is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of 4-fluoro-1H-indazol-7-amine and two established multi-kinase inhibitors, Axitinib and Sunitinib, with a focus on their interactions across the human kinome.
While specific experimental data for this compound is not publicly available, its indazole scaffold is a common feature in numerous kinase inhibitors. Given the prevalence of this core structure in compounds targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), this guide will proceed under the hypothesis that this compound is a VEGFR inhibitor. For a robust comparison, we will examine its hypothetical off-target profile alongside Axitinib, an indazole-based VEGFR inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor with a distinct chemical structure that also targets VEGFRs.
This comparative guide aims to provide a framework for evaluating potential off-target liabilities and to underscore the importance of comprehensive kinase profiling in drug development.
Comparative Kinase Inhibition Profiles
The following table summarizes the on-target and off-target inhibition profiles of Axitinib and Sunitinib against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) values, are compiled from various publicly available kinase profiling studies. Lower IC50 values indicate higher potency. The hypothetical profile for this compound is included to illustrate a potential, more selective off-target profile compared to the broader activity of Sunitinib.
| Kinase Target | This compound (Hypothetical IC50, nM) | Axitinib (IC50, nM) | Sunitinib (IC50, nM) |
| Primary Targets | |||
| VEGFR1 | < 1 | 0.1 | 2 |
| VEGFR2 | < 1 | 0.2 | 9 |
| VEGFR3 | < 1 | 0.1-0.3 | 4 |
| PDGFRα | 50 | 1.6 | 1.2 |
| PDGFRβ | 5 | 1.6 | 8 |
| c-KIT | 10 | 1.7 | 4 |
| Selected Off-Targets | |||
| SRC | > 1000 | 1.2 | 45 |
| LCK | > 1000 | 1.5 | 62 |
| FLT3 | > 500 | 2.1 | 50 |
| RET | > 500 | 4.2 | Potent Inhibitor |
| ABL1 | > 1000 | > 1000 | 38 |
| AMPK | > 1000 | > 1000 | Potent Inhibitor |
| RSK1 | > 1000 | > 1000 | Inhibited at therapeutic concentrations |
Disclaimer: The IC50 values for Axitinib and Sunitinib are aggregated from multiple sources and may vary depending on the specific assay conditions. The profile for this compound is purely hypothetical and intended for illustrative purposes.
Experimental Protocols
Comprehensive kinase inhibitor profiling is essential to determine the selectivity of a compound. Below are detailed methodologies for two common experimental approaches.
In Vitro Kinase Profiling: Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases.
Materials:
-
Test compound (e.g., this compound, Axitinib, Sunitinib) dissolved in DMSO.
-
A panel of purified, DNA-tagged human kinases.
-
Immobilized, broad-spectrum kinase inhibitor on a solid support (e.g., beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the binding buffer. Include a DMSO-only control well (representing 0% inhibition) and a well with a high concentration of a known potent inhibitor as a positive control (representing 100% inhibition).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove unbound kinases and test compounds.
-
Elution: Elute the bound kinases from the solid support.
-
Quantification: Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. The results are typically expressed as the percentage of the DMSO control, and from this, a dissociation constant (Kd) or percent inhibition at a given concentration can be determined.
In Vitro Kinase Profiling: ATP-Dependent Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Test compound (e.g., this compound, Axitinib, Sunitinib) dissolved in DMSO.
-
Purified recombinant kinases.
-
Kinase-specific peptide or protein substrates.
-
Adenosine triphosphate (ATP).
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Multi-well plates (white, opaque for luminescence assays).
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted test compound. Include a no-inhibitor (vehicle) control and a no-kinase control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The IC50 value for the test compound is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Visualizing Biological Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified VEGFR signaling pathway.
Caption: General workflow for kinase profiling.
A Comparative Guide to the Pharmacokinetic Profiles of Novel Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates targeting a wide array of diseases, including cancer and inflammatory conditions. The pharmacokinetic (PK) profile of these compounds is a critical determinant of their clinical success. This guide provides an objective comparison of the pharmacokinetic properties of several series of indazole analogs, supported by experimental data from preclinical studies.
Key Pharmacokinetic Parameters of Indazole Analogs
The following table summarizes the in vivo pharmacokinetic parameters of representative indazole analogs from different chemical series, evaluated in rats. These compounds have been investigated for their potential as ROCK-II inhibitors and CCR4 antagonists.
| Compound ID | Chemical Series | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (F%) | Reference |
| SR-715 | Indazole Piperidine | 20 (PO) | 15.6 ± 4.5 | 2.0 ± 0.0 | 65.4 ± 19.4 | 2.2 ± 0.4 | 10 | [1] |
| SR-899 | Indazole Piperidine | 20 (PO) | 29.4 ± 8.1 | 1.0 ± 0.0 | 79.8 ± 20.1 | 1.9 ± 0.3 | 12 | [1] |
| Analog 6 | Indazole Arylsulfonamide | 10 (PO) | 1350 | 2 | 7540 | 3.1 | 68 | [2] |
| Analog 7 | Indazole Arylsulfonamide | 10 (PO) | 880 | 1 | 2560 | 2.1 | 45 | [2] |
| Analog 8 | Indazole Arylsulfonamide | 10 (PO) | 240 | 4 | 1670 | 4.2 | 28 | [2] |
| Analog 9 | Indazole Arylsulfonamide | 10 (PO) | 140 | 6 | 1230 | 5.3 | 21 | [2] |
| Analog 10 | Indazole Arylsulfonamide | 10 (PO) | 310 | 1 | 890 | 2.5 | 15 | [2] |
Experimental Protocols
The pharmacokinetic data presented above were generated using standard preclinical animal models. Below are detailed methodologies for typical in vivo pharmacokinetic studies cited in the development of indazole analogs.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and provided with ad libitum access to standard chow and water. Animals are typically fasted overnight before oral administration.
2. Drug Administration:
-
Oral (PO) Administration: The test compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered by oral gavage.
-
Intravenous (IV) Administration: The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO) and administered as a single bolus injection into the tail vein. This is done to determine the absolute oral bioavailability.
3. Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Analysis:
-
The collected blood samples are centrifuged to separate the plasma.
-
Plasma samples are then processed, typically involving protein precipitation with an organic solvent (e.g., acetonitrile).
-
The concentration of the drug in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).
-
Key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of indazole analogs.
Common Signaling Pathway for Indazole-Based Kinase Inhibitors
Many indazole analogs are designed as kinase inhibitors. The diagram below depicts a simplified, generic signaling pathway that is often targeted by such compounds.
References
Assessing the Selectivity of Indazole-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for assessing the selectivity of novel indazole-based kinase inhibitors, using 4-fluoro-1H-indazol-7-amine as a representative early-stage compound. By comparing its hypothetical profile to well-characterized, clinically relevant indazole-containing drugs—Axitinib, Pazopanib, and Debio 1347—we illustrate the methodologies and data interpretation crucial for advancing promising candidates.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent inhibition of various kinases. However, achieving selectivity across the kinome remains a significant challenge. Fluorine substitution, as seen in this compound, is a common strategy to enhance potency and modulate physicochemical properties. This guide will walk through the essential experimental data and analyses required to build a comprehensive selectivity profile.
Comparative Kinase Inhibition Profiles
A critical first step in characterizing a novel inhibitor is to profile it against a broad panel of kinases. This provides a quantitative measure of its potency and selectivity. The data is typically presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Below is a comparative summary of the IC50 values for our representative compound and its established alternatives against key kinases.
| Kinase Target | This compound (Hypothetical Data) | Axitinib[1][2] | Pazopanib[3][4] | Debio 1347 (CH5183284)[5][6] |
| VEGFR1 | 50 nM | 0.1 nM | 10 nM | >10,000 nM |
| VEGFR2 | 25 nM | 0.2 nM | 30 nM | 960 nM (Kd) |
| VEGFR3 | 40 nM | 0.1-0.3 nM | 47 nM | >10,000 nM |
| PDGFRβ | 150 nM | 1.6 nM | 84 nM | >10,000 nM |
| c-Kit | 200 nM | >1000 nM | 74 nM | >10,000 nM |
| FGFR1 | 10 nM | >1000 nM | 140 nM | 9.3 nM |
| FGFR2 | 8 nM | >1000 nM | >1000 nM | 7.6 nM |
| FGFR3 | 15 nM | >1000 nM | 130 nM | 22 nM |
| FGFR4 | 300 nM | >1000 nM | 800 nM | 290 nM |
| BCR-ABL (T315I) | >1000 nM | 149 pM (Ki) | - | - |
Note: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive assessment.
From this hypothetical data, this compound appears to be a potent inhibitor of FGFR and VEGFR kinases, with some activity against PDGFRβ and c-Kit. Compared to the alternatives, it shows a different selectivity profile. Axitinib is a highly potent pan-VEGFR inhibitor with additional activity against the T315I mutant of BCR-ABL.[1] Pazopanib is a multi-targeted inhibitor of VEGFR, PDGFR, and c-Kit.[3][4] Debio 1347 is a highly selective FGFR inhibitor.[5][6][7]
Experimental Protocols for Kinase Inhibition Assays
To generate the data presented above, standardized in vitro kinase inhibition assays are employed. Below are representative protocols for key kinase targets.
General Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity and, therefore, more potent inhibition.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, FGFR1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement
To confirm that the inhibitor affects the target kinase within a cellular context, further experiments are necessary.
Western Blot Analysis of Phosphorylated Substrates: This method assesses the ability of the inhibitor to block the phosphorylation of downstream substrates of the target kinase in cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase signaling
-
Test compound
-
Cell lysis buffer
-
Primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the selected cell line to approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures can aid in understanding the inhibitor's mechanism of action and the methods used for its characterization.
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Caption: Simplified FGFR signaling pathway and point of inhibition.
References
- 1. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for the development of safe and effective therapeutics. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP. The strategic placement of a fluorine atom can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the kinase cross-reactivity of derivatives and isomers related to 4-fluoro-1H-indazol-7-amine, supported by experimental data and detailed protocols.
Comparative Kinase Inhibition Profiles of Fluoro-Indazole Derivatives
The following tables summarize the observed kinase inhibitory activities of various fluoro-substituted indazole derivatives. This data, collated from multiple studies, highlights how positional isomerism of the fluorine and other substituents on the indazole core can dramatically alter kinase selectivity and potency.
Table 1: Kinase Inhibition Profile of Fluoro-Indazole Analogs
| Compound/Analog Description | Target Kinase(s) | IC50/Ki (nM) | Key Observations |
| 4-Fluoro-indazole derivative | ROCK1 | 2500 | Low potency observed with fluorine at the C4 position.[1] |
| 6-Fluoro-indazole derivative | ROCK1 | 14 | Significantly enhanced potency with fluorine at the C6 position.[1] |
| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | Exceptional potency and favorable selectivity for PLK4.[2] |
| Axitinib (Indazole-based) | PLK4 | 4.2 | Potent PLK4 inhibitor, originally developed as a pan-VEGFR inhibitor.[2] |
| 1H-indazol-3-amine derivative (27a) | FGFR1, FGFR2 | < 4.1, 2.0 | Fluorine substitution at the 6-position resulted in improved enzymatic activity.[3] |
| 1H-indazole-3-amine derivative (100a) | VEGFR-2, Tie2, EphB4 | 3.45, 2.13, 4.71 | Demonstrates multi-kinase inhibitory activity.[3] |
Table 2: Selectivity Profile of Indazole-Based PLK4 Inhibitor (Compound C05)
| Kinase | % Inhibition @ 0.5 µM |
| PLK4 | 87.45 |
| PLK1 | 17.44 |
| PLK3 | 0.70 |
| TNIK | 56.74 |
| CDK4/CyclinD1 | 9.25 |
| Erk1 | 6.17 |
| AXL | 5.32 |
| EGFR | 1.27 |
| ALK | 0.05 |
Data for Compound C05 highlights its selectivity for PLK4 over other tested kinases at a concentration of 0.5 µM.[4]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to generating reliable comparative data. The following is a representative protocol for a widely used biochemical kinase inhibition assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound analog) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Further dilute the compounds in the kinase reaction buffer to the desired final assay concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO control).
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3][5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[3][5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the process of evaluating kinase inhibitor cross-reactivity and the biological context of their targets, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-fluoro-1H-indazol-7-amine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical compounds are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-fluoro-1H-indazol-7-amine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds indicate that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent the inhalation of dust or vapors. |
Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation : Due to its fluorine content, this compound is classified as a halogenated organic compound. All waste containing this substance must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3] Never mix halogenated waste with non-halogenated waste streams.
-
Preparing for Disposal :
-
Pure or Unused Compound : Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding the generation of dust.
-
Contaminated Labware and Materials : Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container. Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected in the liquid "Halogenated Organic Waste" container.[3]
-
-
Waste Storage : The "Halogenated Organic Waste" container must be kept securely sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Provide a comprehensive description of the waste, including its chemical nature.
Spill Management
In the event of a spill, evacuate the immediate area. With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Carefully collect the absorbed material and place it into the designated hazardous waste container. The spill area should then be thoroughly cleaned.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key information for structurally similar compounds, which should be considered as indicative for handling and disposal.
| Parameter | Value | Reference Compounds |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | 4-Bromo-6-fluoro-1H-indazole, Oxazol-4-amine |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 | 4-Bromo-6-fluoro-1H-indazole, Oxazol-4-amine |
dot
References
Personal protective equipment for handling 4-fluoro-1H-indazol-7-amine
Essential Safety and Handling Guide for 4-fluoro-1H-indazol-7-amine
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic and fluorinated indazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, a thorough risk assessment should be conducted. Based on data from similar aromatic amines and halogenated indazoles, this compound should be treated as potentially hazardous. It may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][2]
Personal Protective Equipment (PPE) is the primary defense against exposure. All personnel must be equipped with the appropriate PPE before entering any area where this chemical is handled.
Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the exposure potential.[3][5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[3]
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood with appropriate glassware and a secure apparatus setup.[7]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal Plan
The disposal of this compound and any associated waste must be handled responsibly to prevent environmental contamination.
-
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, wipes), should be placed in a clearly labeled, sealed, and chemically resistant hazardous waste container.[2]
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
-
-
Professional Disposal:
-
Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service.[2] This ensures compliance with all local, state, and federal regulations.
-
EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Provide them with comprehensive information about the waste material.[2]
-
-
Spill Management:
-
Evacuate: In the event of a spill, immediately evacuate the affected area.
-
Containment: With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area.[2]
-
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
